4-O-Methylepisappanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R,4R)-3-[(3,4-dihydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O6/c1-22-16-12-4-3-11(18)7-15(12)23-9-17(16,21)8-10-2-5-13(19)14(20)6-10/h2-7,16,18-21H,8-9H2,1H3/t16-,17-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDPKXQKOWHDNA-IAGOWNOFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2=C(C=C(C=C2)O)OCC1(CC3=CC(=C(C=C3)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C2=C(C=C(C=C2)O)OC[C@@]1(CC3=CC(=C(C=C3)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Characterization of 4-O-Methylepisappanol from Caesalpinia sappan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caesalpinia sappan, a plant native to Southeast Asia, has a long history of use in traditional medicine. Its heartwood is a rich source of various bioactive compounds, including a class of flavonoids known as homoisoflavonoids. Among these is 4-O-Methylepisappanol, a compound that has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of this compound, with a focus on its role as a viral neuraminidase inhibitor.
Isolation of this compound
General Experimental Protocol for Isolation
-
Extraction: The dried and powdered heartwood of Caesalpinia sappan is extracted with a polar solvent, such as methanol or ethanol, at room temperature. This process is repeated multiple times to ensure maximum extraction of the desired compounds. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The homoisoflavonoids, including this compound, are typically found in the ethyl acetate fraction.
-
Chromatographic Separation: The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate or dichloromethane and methanol, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing compounds with similar TLC profiles are combined and further purified using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure this compound.
The structure of the isolated compound is then elucidated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).
Figure 1. General workflow for the isolation of this compound.
Biological Activity: Neuraminidase Inhibition
This compound has been identified as a potent inhibitor of viral neuraminidase, an enzyme crucial for the release of progeny virions from infected host cells.[1] This inhibitory activity suggests its potential as an antiviral agent, particularly against influenza viruses.
Quantitative Data
The inhibitory activity of this compound against neuraminidase from different influenza A virus strains is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Influenza A Virus Strain | IC₅₀ (µM) |
| A/Chicken/Korea/MS96/96 (H9N2) | 42.8[1] |
| A/PR/8/34 (H1N1) | 63.2[1] |
| A/Hong Kong/8/68 (H3N2) | 63.2[1] |
Experimental Protocol: Neuraminidase Inhibition Assay
The neuraminidase inhibitory activity of this compound is determined using a fluorescence-based assay.
-
Reagents and Materials:
-
Influenza virus neuraminidase
-
This compound (dissolved in DMSO)
-
2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) as the substrate
-
Assay buffer (e.g., MES buffer with CaCl₂)
-
Stop solution (e.g., NaOH)
-
96-well black microplates
-
Fluorescence microplate reader
-
-
Procedure:
-
Serial dilutions of this compound are prepared in the assay buffer.
-
The viral neuraminidase enzyme is diluted to an appropriate working concentration in the assay buffer.
-
In a 96-well plate, the diluted enzyme is mixed with the various concentrations of this compound or a control (buffer with DMSO).
-
The plate is incubated at 37°C for a specified period (e.g., 30 minutes) to allow for the inhibitor to bind to the enzyme.
-
The substrate, MUNANA, is added to each well to initiate the enzymatic reaction.
-
The plate is incubated at 37°C for another specified period (e.g., 60 minutes).
-
The reaction is terminated by the addition of the stop solution.
-
The fluorescence of the product, 4-methylumbelliferone, is measured using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
-
The percentage of inhibition is calculated for each concentration of the compound relative to the control.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Figure 2. Proposed mechanism of neuraminidase inhibition by this compound.
Conclusion
This compound, a homoisoflavonoid isolated from Caesalpinia sappan, demonstrates significant inhibitory activity against viral neuraminidase. This bioactivity highlights its potential for development as an antiviral therapeutic. Further research is warranted to fully elucidate its mechanism of action, explore its efficacy in in vivo models, and assess its safety profile. The detailed protocols and data presented in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, virology, and drug discovery who are interested in exploring the therapeutic potential of this promising compound.
References
In-Depth Technical Guide to 4-O-Methylepisappanol: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-O-Methylepisappanol, a natural homoisoflavonoid isolated from the heartwood of Caesalpinia sappan, has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for key assays are outlined, and relevant signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action. All quantitative data is presented in structured tables for ease of comparison and reference.
Chemical Structure and Identification
This compound is a homoisoflavonoid characterized by a chromane core structure with methoxy and hydroxyl substitutions. Its systematic IUPAC name is (3R,4R)-3-[(3,4-dihydroxyphenyl)methyl]-4-methoxychromane-3,7-diol.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (3R,4R)-3-[(3,4-dihydroxyphenyl)methyl]-4-methoxychromane-3,7-diol |
| Molecular Formula | C₁₇H₁₈O₆[1] |
| Molecular Weight | 318.32 g/mol [1] |
| CAS Number | 112529-37-0[1] |
| PubChem CID | 13888974 |
| Synonyms | 4-O-methyl-episappanol, (3R,4R)-3-((3,4-dihydroxybenzyl)-4-methoxychroman-3,7-diol |
Physicochemical Properties
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 318.32 g/mol | PubChem |
| XLogP3 | 1.9 | PubChem (Predicted) |
| Hydrogen Bond Donor Count | 4 | PubChem (Predicted) |
| Hydrogen Bond Acceptor Count | 6 | PubChem (Predicted) |
| Rotatable Bond Count | 4 | PubChem (Predicted) |
| Topological Polar Surface Area | 99.4 Ų | PubChem (Predicted) |
| Solubility | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available |
Spectral Data for Structural Elucidation
Detailed spectral analysis is essential for the unambiguous identification and characterization of this compound. While a comprehensive public database of its spectra is not available, the following represents typical data expected for a compound of this class.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the chromane and dihydroxyphenyl rings, the methoxy group protons, and the protons of the chromane core. The chemical shift differences and coupling patterns of the protons at positions 2, 3, and 4 are critical for determining the relative stereochemistry of the molecule.
-
¹³C-NMR: The carbon NMR spectrum will display distinct signals for each of the 17 carbon atoms in the molecule, with the chemical shifts indicating the nature of each carbon (aromatic, aliphatic, methoxy, hydroxyl-bearing).
3.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The high-resolution mass spectrum (HRMS) should confirm the elemental composition of C₁₇H₁₈O₆.
3.3. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in this compound, including:
-
Broad O-H stretching vibrations for the hydroxyl groups.
-
C-H stretching vibrations for the aromatic and aliphatic protons.
-
C=C stretching vibrations for the aromatic rings.
-
C-O stretching vibrations for the ether and alcohol functionalities.
Biological Activities and Signaling Pathways
The primary reported biological activity of this compound is its role as a neuraminidase inhibitor. Further research is warranted to explore other potential therapeutic effects.
4.1. Antiviral Activity: Neuraminidase Inhibition
This compound has been identified as a potent inhibitor of viral neuraminidase, an enzyme crucial for the release of new virus particles from infected cells. This inhibitory action makes it a potential candidate for the development of anti-influenza drugs.
Table 3: Neuraminidase Inhibitory Activity of this compound
| Virus Strain | IC₅₀ (µM) |
| A/Chicken/Korea/MS96/96 (H9N2) | 42.8[1] |
| A/PR/8/34 (H1N1) | 63.2[1] |
| A/Hong Kong/8/68 (H3N2) | 63.2[1] |
Signaling Pathway Visualization
The following diagram illustrates the logical workflow of neuraminidase inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the evaluation of this compound.
5.1. Isolation of this compound from Caesalpinia sappan
A general protocol for the isolation of homoisoflavonoids from C. sappan can be adapted for this compound.
-
Extraction: The dried and powdered heartwood of C. sappan is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature. The extraction is typically repeated multiple times to ensure maximum yield.
-
Fractionation: The crude extract is then concentrated under reduced pressure and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
Chromatography: The ethyl acetate fraction, which is often rich in homoisoflavonoids, is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate or chloroform and methanol.
-
Purification: Fractions containing this compound are further purified by repeated column chromatography or by using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Experimental Workflow Diagram
5.2. Neuraminidase Inhibition Assay
This fluorometric assay is commonly used to determine the inhibitory activity of compounds against influenza neuraminidase.
-
Reagents and Materials:
-
Influenza virus containing neuraminidase.
-
This compound (dissolved in a suitable solvent, e.g., DMSO).
-
MUNANA (2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate.
-
Assay buffer (e.g., MES buffer with CaCl₂).
-
Stop solution (e.g., ethanol/glycine-NaOH buffer).
-
96-well black microplates.
-
Fluorescence microplate reader.
-
-
Procedure:
-
A solution of the influenza virus is pre-incubated with various concentrations of this compound in the assay buffer for a specific period (e.g., 30 minutes) at 37°C.
-
The enzymatic reaction is initiated by adding the MUNANA substrate to each well.
-
The plate is incubated for a defined time (e.g., 60 minutes) at 37°C.
-
The reaction is terminated by adding the stop solution.
-
The fluorescence of the product, 4-methylumbelliferone, is measured using a microplate reader with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
-
The concentration of the compound that inhibits 50% of the neuraminidase activity (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
5.3. Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Reagents and Materials:
-
Cell line of interest.
-
Complete cell culture medium.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well clear microplates.
-
Microplate reader.
-
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound and incubated for a specific duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, the medium is removed, and MTT solution is added to each well.
-
The plate is incubated for a few hours (e.g., 2-4 hours) to allow the formation of formazan crystals by viable cells.
-
The solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of ~570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value (concentration that causes 50% inhibition of cell growth) can be determined.
-
Conclusion and Future Directions
This compound presents a promising natural scaffold for the development of novel antiviral agents, particularly against influenza viruses. This technical guide has summarized the current knowledge of its chemical structure, properties, and primary biological activity. However, significant research gaps remain. Future studies should focus on:
-
Comprehensive Physicochemical Characterization: Experimental determination of properties like solubility, melting point, and stability is crucial for drug development.
-
Complete Spectral Analysis: Acquisition and public dissemination of detailed NMR, MS, and IR data will aid in its unequivocal identification and quality control.
-
Exploration of Other Biological Activities: Investigation into its potential anti-inflammatory, antioxidant, and anticancer properties is warranted, given the activities of other homoisoflavonoids.
-
Mechanism of Action Studies: Elucidating the precise molecular interactions with neuraminidase and other potential biological targets will be vital for rational drug design.
-
In Vivo Efficacy and Safety: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
Addressing these areas will be instrumental in unlocking the full therapeutic potential of this intriguing natural product.
References
Spectroscopic and Structural Elucidation of 4-O-Methylepisappanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-O-Methylepisappanol, a homoisoflavonoid isolated from the heartwood of Caesalpinia sappan. This document is intended to serve as a core resource for researchers engaged in natural product chemistry, pharmacology, and drug development, offering detailed spectroscopic data, experimental protocols, and a logical workflow for the characterization of such compounds.
Core Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Data
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~4.0-4.2 | m | |
| H-3 | ~3.0-3.2 | m | |
| H-4 | ~4.5-4.7 | d | ~5.0 |
| H-5 | ~7.8-8.0 | d | ~8.5 |
| H-6 | ~6.4-6.6 | dd | ~8.5, 2.0 |
| H-8 | ~6.3-6.5 | d | ~2.0 |
| H-9 | ~2.8-3.0 | m | |
| H-2' | ~7.0-7.2 | d | ~8.5 |
| H-5' | ~6.8-7.0 | d | ~8.5 |
| H-6' | ~6.9-7.1 | s | |
| 4-OCH₃ | ~3.8 | s |
Note: Predicted values are based on the analysis of similar homoisoflavonoids isolated from Caesalpinia sappan. Actual chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) |
| C-2 | ~70-72 |
| C-3 | ~45-47 |
| C-4 | ~75-77 |
| C-4a | ~115-117 |
| C-5 | ~160-162 |
| C-6 | ~108-110 |
| C-7 | ~162-164 |
| C-8 | ~102-104 |
| C-8a | ~158-160 |
| C-9 | ~30-32 |
| C-1' | ~130-132 |
| C-2' | ~130-132 |
| C-3' | ~115-117 |
| C-4' | ~158-160 |
| C-5' | ~115-117 |
| C-6' | ~130-132 |
| 4-OCH₃ | ~55-57 |
Note: Predicted values are based on the analysis of similar homoisoflavonoids. The assignment of quaternary carbons is tentative and typically confirmed by 2D NMR experiments.
Mass Spectrometry (MS) Data
This compound has a molecular formula of C₁₇H₁₈O₆ and a molecular weight of 318.32 g/mol .[2] High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ionization Mode | Adduct | Calculated m/z | Observed m/z |
| ESI+ | [M+H]⁺ | 319.1176 | To be determined |
| ESI+ | [M+Na]⁺ | 341.0995 | To be determined |
| ESI- | [M-H]⁻ | 317.1029 | To be determined |
Note: The expected fragmentation pattern in MS/MS experiments would involve the loss of water, methyl, and methoxy groups, as well as characteristic cleavages of the chromane ring system.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for homoisoflavonoids like this compound, based on standard practices in natural product chemistry.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).
-
Instrumentation: NMR spectra are recorded on a high-field spectrometer, typically operating at 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.
-
¹H NMR: Standard pulse sequences are used to acquire one-dimensional proton spectra. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired to obtain singlets for all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are commonly used to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR: To unambiguously assign the structure, a suite of 2D NMR experiments is employed, including:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting different spin systems and assigning quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
-
Mass Spectrometry
-
Sample Preparation: A dilute solution of the purified compound (typically 1-10 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.
-
Instrumentation: High-resolution mass spectrometers, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, coupled with an electrospray ionization (ESI) source are commonly used.
-
Data Acquisition:
-
Full Scan MS: The instrument is set to scan a wide mass range (e.g., m/z 100-1000) to determine the molecular weight and identify the molecular ion peak.
-
Tandem MS (MS/MS): The molecular ion is isolated and fragmented by collision-induced dissociation (CID) to generate a characteristic fragmentation pattern, which provides structural information.
-
Visualizing the Workflow
The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like this compound.
Caption: General workflow for the isolation and structural elucidation of this compound.
References
The Putative Biosynthetic Pathway of 4-O-Methylepisappanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-O-Methylepisappanol, a homoisoflavonoid found in the heartwood of Caesalpinia sappan, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for biotechnological production and the discovery of novel derivatives. This technical guide outlines a putative biosynthetic pathway for this compound, drawing upon established principles of flavonoid and homoisoflavonoid biosynthesis. While the complete pathway in C. sappan has not been fully elucidated, this document synthesizes current knowledge to propose a scientifically grounded sequence of enzymatic reactions. It includes detailed, representative experimental protocols for the characterization of the involved enzymes and presents a logical framework for future research in this area.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to originate from the general phenylpropanoid pathway, leading to the formation of a chalcone precursor. This is followed by a series of enzymatic modifications, including cyclization, reduction, and methylation, to yield the final product. The pathway can be divided into three main stages:
-
Formation of the Homoisoflavonoid Scaffold: This stage involves the synthesis of the characteristic C6-C1-C6-C2 carbon skeleton of homoisoflavonoids from precursors derived from the phenylpropanoid and malonate pathways.
-
Reductive Modifications: A series of reduction reactions are hypothesized to convert the initial homoisoflavonoid structure into the sappanol and episappanol stereoisomers.
-
Final O-Methylation: The pathway culminates in the specific methylation of the 4-hydroxyl group to produce this compound.
The enzymes involved are largely cytosolic, with some being loosely associated with the cytoplasmic face of the endoplasmic reticulum, forming a metabolic channel or "metabolon".[1][2][3]
Diagram of the Putative Biosynthetic Pathway
Caption: Putative biosynthetic pathway of this compound.
Quantitative Data
Currently, there is a lack of specific quantitative data for the enzymes in the this compound biosynthetic pathway. However, data from analogous enzymes in flavonoid biosynthesis can provide a reference point for expected kinetic parameters. The following tables summarize representative data from the literature.
Table 1: Representative Kinetic Parameters of Chalcone Synthase (CHS)
| Substrate | Plant Source | Km (µM) | kcat (s⁻¹) | Reference |
| p-Coumaroyl-CoA | Freesia hybrida | 1.8 | 1.9 | [4] |
| Malonyl-CoA | Freesia hybrida | 2.5 | - | [4] |
| p-Coumaroyl-CoA | Solanum tuberosum | 1.2 | 1.6 | [5] |
Table 2: Representative Kinetic Parameters of Chalcone Isomerase (CHI)
| Substrate | Plant Source | Km (µM) | kcat (s⁻¹) | Reference |
| Naringenin chalcone | Oryza sativa | 11.60 | 69.35 | [6] |
| Isoliquiritigenin | Oryza sativa | 50.95 | 9.21 x 10⁻⁵ | [6] |
Table 3: Representative Kinetic Parameters of Flavonoid O-Methyltransferases (FOMTs)
| Substrate | Enzyme Source | Km (µM) | kcat (s⁻¹) | Reference |
| Quercetin | Serratula tinctoria | 12 | 0.061 | [7] |
| S-Adenosyl-L-methionine | Serratula tinctoria | 45 | - | [7] |
| Chrysin | Perilla frutescens | 1.31 | - | [3] |
| Luteolin | Citrus reticulata | 7.6 | - | [8] |
Experimental Protocols
The following are detailed, representative methodologies for the key experiments required to elucidate and characterize the biosynthetic pathway of this compound.
Identification of Candidate Genes from Caesalpinia sappan
Objective: To identify putative genes encoding the enzymes of the this compound pathway.
Methodology:
-
RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from the heartwood of C. sappan using a suitable plant RNA extraction kit.
-
The integrity and concentration of the RNA are assessed using gel electrophoresis and spectrophotometry.
-
First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.[9]
-
-
Transcriptome Sequencing (RNA-Seq):
-
The cDNA library is sequenced using a next-generation sequencing platform.
-
The resulting sequence reads are assembled de novo to generate a transcriptome.
-
-
Gene Annotation and Homology Search:
-
The assembled transcripts are annotated by comparing them against public databases (e.g., NCBI non-redundant protein database) using BLASTx.
-
Homologs of known flavonoid and homoisoflavonoid biosynthesis genes (CHS, CHI, reductases, OMTs) are identified based on sequence similarity. A study on the transcriptome of Caesalpinia bonducella can provide a valuable reference for identifying these genes.[2]
-
Diagram of Gene Identification Workflow
Caption: Workflow for identifying candidate biosynthetic genes.
Heterologous Expression and Purification of Recombinant Enzymes
Objective: To produce active enzymes for in vitro characterization.
Methodology:
-
Cloning of Candidate Genes:
-
Heterologous Expression:
-
The expression vector is transformed into a suitable expression host, such as E. coli BL21(DE3).
-
The cells are cultured to an optimal density, and protein expression is induced (e.g., with IPTG).
-
-
Protein Purification:
-
The cells are harvested and lysed.
-
The recombinant protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).
-
The purity and concentration of the protein are determined by SDS-PAGE and a protein assay (e.g., Bradford assay).
-
In Vitro Enzyme Assays and Kinetic Analysis
Objective: To determine the function and kinetic properties of the purified enzymes.
Methodology (Example for a Putative O-Methyltransferase):
-
Enzyme Assay:
-
The reaction mixture contains a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), the purified OMT, the substrate (episappanol), and the methyl donor S-adenosyl-L-methionine (SAM).[3]
-
The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.
-
The reaction is stopped by the addition of acid (e.g., HCl) and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
-
Product Identification:
-
The reaction product is analyzed by HPLC and compared to an authentic standard of this compound.
-
The identity of the product is confirmed by LC-MS.
-
-
Kinetic Analysis:
Diagram of Enzyme Characterization Workflow
Caption: Workflow for recombinant enzyme characterization.
Conclusion and Future Directions
This guide presents a putative biosynthetic pathway for this compound based on current knowledge of flavonoid and homoisoflavonoid metabolism. The proposed pathway provides a roadmap for the experimental validation and detailed characterization of the enzymes involved. Future research should focus on:
-
Transcriptome analysis of Caesalpinia sappan heartwood to identify the specific genes encoding the enzymes of the pathway.
-
Functional characterization of these enzymes through heterologous expression and in vitro assays to confirm their roles and determine their kinetic properties.
-
Metabolic flux analysis using stable isotope labeling to quantify the flow of intermediates through the pathway in vivo.
-
Investigation of the stereospecificity of the reductase enzymes to understand the formation of sappanol and episappanol.
A thorough understanding of the biosynthesis of this compound will not only advance our knowledge of plant secondary metabolism but also open up possibilities for the metabolic engineering of this and related bioactive compounds for pharmaceutical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Plant Flavonoids—Biosynthesis, Transport and Involvement in Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. opacplus.bsb-muenchen.de [opacplus.bsb-muenchen.de]
- 4. researchgate.net [researchgate.net]
- 5. Dihydroflavonol 4-Reductase Genes Encode Enzymes with Contrasting Substrate Specificity and Show Divergent Gene Expression Profiles in Fragaria Species | PLOS One [journals.plos.org]
- 6. Structural functionality, catalytic mechanism modeling and molecular allergenicity of phenylcoumaran benzylic ether reductase, an olive pollen (Ole e 12) allergen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer activity of Caesalpinia sappan by downregulating mitochondrial genes in A549 lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Naturally occurring homoisoflavonoids and their pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating 4-O-Methylepisappanol as a Potential Neuraminidase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Influenza virus neuraminidase (NA) is a critical enzyme in the viral life cycle, facilitating the release of progeny virions from infected host cells.[1][2][3] Its essential role makes it a prime target for antiviral drug development.[4][5] This technical guide outlines a comprehensive framework for the evaluation of 4-O-Methylepisappanol as a potential neuraminidase inhibitor. The document details the necessary experimental protocols, data presentation structures, and computational modeling required to assess its inhibitory efficacy and mechanism of action. While this compound is presented here as a candidate molecule, the methodologies described are broadly applicable to the screening and characterization of novel neuraminidase inhibitors.
Introduction: Neuraminidase as a Therapeutic Target
Neuraminidase is a glycoside hydrolase enzyme present on the surface of the influenza virus.[6][7] Its primary function is to cleave terminal sialic acid residues from glycoproteins on the surface of infected cells and newly formed viral particles.[1][3] This enzymatic activity is crucial for the release of new virions, preventing their aggregation at the host cell surface and facilitating their spread to uninfected cells.[8][9] Inhibition of neuraminidase leads to the trapping of viral progeny on the host cell membrane, thereby halting the propagation of the infection.[3][8]
Currently, several approved neuraminidase inhibitors, such as Oseltamivir (Tamiflu), Zanamivir (Relenza), Peramivir, and Laninamivir, are in clinical use for the treatment and prophylaxis of influenza A and B infections.[5][10] These drugs are structural analogs of sialic acid and act as competitive inhibitors of the neuraminidase enzyme.[11] The emergence of drug-resistant viral strains necessitates the continued search for new and potent neuraminidase inhibitors with novel scaffolds.[3] This guide focuses on the systematic evaluation of this compound as a hypothetical candidate.
In Vitro Efficacy Assessment: Neuraminidase Inhibition Assay
The initial step in evaluating a potential neuraminidase inhibitor is to determine its ability to block the enzymatic activity of purified neuraminidase in vitro. A commonly used method is the fluorescence-based neuraminidase inhibition assay.
Experimental Protocol: Fluorescence-Based Neuraminidase Inhibition Assay
This protocol is adapted from established methods for assessing influenza virus susceptibility to neuraminidase inhibitors.[12][13] The assay relies on the cleavage of a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), by neuraminidase to release the fluorescent product 4-methylumbelliferone (4-MU).[13]
Materials:
-
Purified neuraminidase enzyme (from influenza A or B strains)
-
This compound (test compound)
-
Oseltamivir carboxylate (positive control)
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay Buffer: 33 mM 2-(N-morpholino)ethanesulfonic acid (MES), 4 mM CaCl2, pH 6.5[13]
-
Stop Solution: 0.1 M Glycine-NaOH, pH 10.7, in 25% ethanol
-
96-well black, flat-bottom plates
-
Fluorometer (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Create a series of 2-fold serial dilutions in assay buffer to achieve a range of final concentrations for testing. Prepare similar dilutions for the positive control, Oseltamivir carboxylate.
-
Assay Plate Setup:
-
In a 96-well plate, add 25 µL of the diluted test compound or control to the appropriate wells.
-
Add 25 µL of assay buffer to the virus control (no inhibitor) and blank (no enzyme) wells.
-
-
Enzyme Addition: Add 25 µL of diluted neuraminidase enzyme to all wells except the blank wells. Add 25 µL of assay buffer to the blank wells.
-
Pre-incubation: Gently tap the plate to mix and incubate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add 25 µL of MUNANA substrate solution to all wells.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Reaction Termination: Add 100 µL of stop solution to each well to terminate the enzymatic reaction.
-
Fluorescence Reading: Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[12][13]
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Calculate the percentage of neuraminidase inhibition for each concentration of the test compound compared to the virus control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
-
Data Presentation: Inhibitory Activity of this compound
The quantitative data obtained from the neuraminidase inhibition assay should be summarized in a clear and structured table.
| Compound | Neuraminidase Subtype | IC50 (nM) ± SD |
| This compound | H1N1 | Hypothetical Value |
| This compound | H3N2 | Hypothetical Value |
| This compound | Influenza B | Hypothetical Value |
| Oseltamivir Carboxylate (Control) | H1N1 | Known Value |
| Oseltamivir Carboxylate (Control) | H3N2 | Known Value |
| Oseltamivir Carboxylate (Control) | Influenza B | Known Value |
In Silico Analysis: Molecular Docking
Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a protein target.[1][2] This method can provide valuable insights into the potential interactions between this compound and the active site of neuraminidase.
Experimental Protocol: Molecular Docking of this compound
This protocol outlines a general workflow for performing molecular docking using widely available software such as AutoDock Vina.[14]
Software and Resources:
-
Molecular docking software (e.g., AutoDock Vina)
-
Molecular visualization software (e.g., PyMOL, Chimera)
-
3D structure of influenza neuraminidase (e.g., from the Protein Data Bank, PDB)
-
3D structure of this compound (generated using chemical drawing software like ChemDraw and energy minimized)
Procedure:
-
Protein Preparation:
-
Ligand Preparation:
-
Generate the 3D structure of this compound.
-
Perform energy minimization of the ligand structure.
-
Assign rotatable bonds.
-
-
Grid Box Definition: Define a grid box that encompasses the active site of the neuraminidase enzyme. The active site residues are highly conserved and typically include a triad of arginine residues (Arg118, Arg292, Arg371) and other key residues like Glu119, Asp151, Glu227, and Tyr406.[1]
-
Docking Simulation: Run the molecular docking simulation using software like AutoDock Vina. The program will generate multiple binding poses of the ligand within the defined grid box and calculate a binding affinity (docking score) for each pose.
-
Results Analysis:
-
Analyze the predicted binding poses and their corresponding docking scores (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize the best-scoring pose of this compound in the neuraminidase active site to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the active site residues.
-
Data Presentation: Molecular Docking Results
The results from the molecular docking study should be tabulated for easy comparison.
| Compound | Neuraminidase Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | H1N1 (e.g., 4B7Q) | Hypothetical Value | e.g., Arg118, Glu276, Tyr406 |
| Oseltamivir Carboxylate | H1N1 (e.g., 4B7Q) | Known Value | e.g., Arg118, Arg292, Arg371 |
| Zanamivir | H1N1 (e.g., 4B7Q) | Known Value | e.g., Arg118, Arg292, Arg371 |
Visualizations: Pathways and Workflows
Mechanism of Neuraminidase Action and Inhibition
Caption: Mechanism of influenza neuraminidase and its inhibition by a candidate molecule.
Experimental Workflow for Inhibitor Evaluation
Caption: Step-by-step workflow for the evaluation of a potential neuraminidase inhibitor.
Hypothetical Binding Mode in Neuraminidase Active Site
Caption: Diagram of hypothetical key interactions of this compound in the active site.
Conclusion
This guide provides a foundational framework for the comprehensive evaluation of this compound, or any novel compound, as a potential neuraminidase inhibitor. By combining in vitro enzymatic assays with in silico molecular docking, researchers can efficiently determine inhibitory potency and gain insights into the mechanism of action. Positive results from these initial studies would warrant progression to more complex evaluations, including cell-based antiviral assays, pharmacokinetic studies, and lead optimization to develop a potent and effective therapeutic agent against influenza.
References
- 1. In-silico structural analysis of the influenza A subtype H7N9 neuraminidase and molecular docking with different neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phylogenetic analysis and docking study of neuraminidase gene of influenza A/H1N1 viruses circulating in Iran from 2010 to 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of neuraminidase inhibitors in the treatment and prevention of influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. healthdisgroup.us [healthdisgroup.us]
- 7. Neuraminidase - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Neuraminidase inhibitor | drug | Britannica [britannica.com]
- 10. Neuraminidase inhibitor - Wikipedia [en.wikipedia.org]
- 11. Oseltamivir - Wikipedia [en.wikipedia.org]
- 12. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
The Anti-Influenza Mechanism of 4-O-Methylepisappanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the mechanism of action of 4-O-Methylepisappanol, a homoisoflavonoid isolated from Caesalpinia sappan, against the influenza virus. Extensive research has identified this compound as a potent inhibitor of influenza virus neuraminidase, a key enzyme in the viral replication cycle. This document collates the available quantitative data, details the experimental protocols used to determine its activity, and provides visual representations of the underlying biological processes. The primary mechanism of action is through reversible, noncompetitive inhibition of viral neuraminidase.
Introduction to Influenza Virus and the Role of Neuraminidase
Influenza viruses are enveloped, single-stranded RNA viruses that cause seasonal epidemics and occasional pandemics. The viral envelope contains two key glycoproteins: hemagglutinin (HA) and neuraminidase (NA). Hemagglutinin is responsible for binding to sialic acid receptors on the host cell surface, initiating viral entry. Neuraminidase, on the other hand, is a glycoside hydrolase enzyme that cleaves the terminal sialic acid residues from newly formed viral particles and host cell receptors. This enzymatic activity is crucial for the release of progeny virions from infected cells, preventing their aggregation at the cell surface and facilitating their spread to new host cells.[1] As such, neuraminidase is a well-established target for antiviral drug development.
Core Mechanism of Action: Neuraminidase Inhibition
The primary mechanism by which this compound exerts its anti-influenza activity is through the inhibition of the viral neuraminidase enzyme.
Type of Inhibition: Reversible Noncompetitive
Kinetic studies have demonstrated that this compound acts as a reversible, noncompetitive inhibitor of influenza A virus neuraminidase.[2] In noncompetitive inhibition, the inhibitor binds to an allosteric site on the enzyme, a site distinct from the active site where the substrate binds. This binding event alters the conformation of the enzyme, reducing its catalytic efficiency without preventing the substrate from binding to the active site. A key characteristic of noncompetitive inhibition is that increasing the substrate concentration does not overcome the inhibitory effect.
Caption: Mechanism of Noncompetitive Enzyme Inhibition.
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound against various influenza A virus strains has been quantified using in vitro neuraminidase inhibition assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Influenza A Virus Strain | Neuraminidase Subtype | IC50 (µM)[2] |
| A/Puerto Rico/8/34 | H1N1 | 63.2 |
| A/Hong Kong/8/68 | H3N2 | 63.2 |
| A/Chicken/Korea/MS96/96 | H9N2 | 42.8 |
Experimental Protocols
The following section details the methodology for the key experiment used to determine the anti-influenza activity of this compound.
Neuraminidase Inhibition Assay (Fluorescence-Based)
This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase. The protocol is based on the use of the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When cleaved by neuraminidase, MUNANA releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified to determine enzyme activity.
Materials:
-
Influenza virus strains (e.g., A/PR/8/34, A/Hong Kong/8/68, A/Chicken/Korea/MS96/96)
-
This compound (or other test compounds)
-
2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay buffer (e.g., 33 mM MES buffer, pH 6.5, containing 4 mM CaCl2)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 365 nm, Emission: 450 nm)
-
Positive control (e.g., Oseltamivir)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions in assay buffer.
-
Virus Preparation: Dilute the viral stocks in assay buffer to a concentration that yields a linear reaction rate for the duration of the assay.
-
Assay Reaction:
-
To each well of a 96-well black microplate, add 25 µL of the diluted test compound or control.
-
Add 50 µL of the diluted virus to each well.
-
Incubate the plate at 37°C for 30 minutes to allow the compound to interact with the enzyme.
-
-
Substrate Addition and Incubation:
-
Add 25 µL of MUNANA substrate solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
-
Data Analysis:
-
Calculate the percentage of neuraminidase inhibition for each concentration of the test compound relative to the untreated virus control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for the fluorescence-based neuraminidase inhibition assay.
Signaling Pathways and Other Potential Mechanisms
Currently, there is no direct evidence in the peer-reviewed literature to suggest that this compound significantly modulates host cell signaling pathways, such as the MAPK pathway, as a primary anti-influenza mechanism. The potent and specific inhibition of neuraminidase appears to be its core mode of action.
Influenza virus infection is known to activate several host signaling cascades, including the MAPK pathways (ERK, JNK, and p38), which can play roles in both the host's antiviral response and in facilitating viral replication.[3] While some antiviral compounds do target these pathways, further research would be needed to determine if this compound has any secondary effects on these cellular processes.
Visualization of the Mechanism in the Influenza Virus Life Cycle
The following diagram illustrates the replication cycle of the influenza virus and highlights the step at which this compound exerts its inhibitory effect.
Caption: Influenza virus life cycle and the inhibitory action of this compound.
Conclusion
This compound is a promising natural product with potent anti-influenza virus activity. Its well-defined mechanism of action as a reversible, noncompetitive inhibitor of neuraminidase makes it an interesting candidate for further preclinical and clinical investigation. The data presented in this guide provide a solid foundation for researchers and drug development professionals to understand and further explore the therapeutic potential of this homoisoflavonoid. Future studies could investigate its efficacy in in vivo models and explore the potential for synergistic effects with other anti-influenza agents.
References
- 1. NA-Fluor™ Influenza Neuraminidase Assay Kit 960 assays | Buy Online | Invitrogen™ [thermofisher.com]
- 2. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influenza virus and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Antiviral Activity of 4-O-Methylepisappanol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary antiviral activity of 4-O-Methylepisappanol, a homoisoflavonoid isolated from the heartwood of Caesalpinia sappan. The core focus of this document is to present the available quantitative data, outline the likely experimental protocols used for its antiviral characterization, and visualize its mechanism of action and the broader context of its discovery.
Quantitative Antiviral Data
This compound has been identified as a potent inhibitor of viral neuraminidase, an essential enzyme for the replication of influenza viruses. Its inhibitory activity has been quantified against several influenza A virus strains. The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and other related homoisoflavonoids isolated from Caesalpinia sappan, as reported in the scientific literature.
| Compound | IC50 (µM) vs. A/Chicken/Korea/MS96/96 (H9N2) | IC50 (µM) vs. A/PR/8/34 (H1N1) | IC50 (µM) vs. A/Hong Kong/8/68 (H3N2) |
| Brazilin | >100 | >100 | >100 |
| Sappanone A | 1.0 | 0.7 | 1.1 |
| Sappanone B | >100 | >100 | >100 |
| 3-Deoxysappanone B | 7.9 | 10.5 | 12.3 |
| Sappanol | 83.2 | >100 | >100 |
| Episappanol | >100 | >100 | >100 |
| 4-O-Methylsappanol | 95.4 | >100 | >100 |
| 3-Deoxy-4-O-methylsappanol | 25.6 | 33.2 | 35.4 |
| This compound | 42.8 | 63.2 | 63.2 |
| A | 23.5 | 45.1 | 48.7 |
| B | 55.4 | 89.7 | 93.2 |
| C | >100 | >100 | >100 |
Data sourced from Jeong HJ, et al. (2012). Homoisoflavonoids from Caesalpinia sappan displaying viral neuraminidases inhibition. Biological & Pharmaceutical Bulletin, 35(5), 786-90.[1]
Mechanism of Action: Reversible Noncompetitive Inhibition
Kinetic studies have revealed that this compound and its related active compounds from Caesalpinia sappan act as reversible noncompetitive inhibitors of viral neuraminidase.[1] This means that the inhibitor binds to an allosteric site on the enzyme, a location distinct from the active site where the substrate binds. This binding event alters the conformation of the enzyme, thereby reducing its catalytic activity without preventing the substrate from binding.
Experimental Protocols
While the precise experimental details from the primary literature are not fully available, a standard and widely accepted methodology for determining neuraminidase inhibition is the fluorescence-based assay using the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). The following represents a typical protocol that would be employed for such a study.
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of influenza neuraminidase (IC50).
Materials:
-
Purified influenza virus neuraminidase
-
This compound (and other test compounds)
-
MUNANA substrate
-
Assay buffer (e.g., MES buffer with CaCl2)
-
Stop solution (e.g., ethanol with NaOH)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Dilute the purified neuraminidase enzyme to a working concentration in the assay buffer.
-
Prepare a serial dilution of this compound in the assay buffer to create a range of test concentrations.
-
Prepare the MUNANA substrate solution in the assay buffer.
-
Prepare the stop solution.
-
-
Assay Setup:
-
In a 96-well black microplate, add a fixed volume of the diluted neuraminidase enzyme to each well.
-
Add the serially diluted this compound solutions to the respective wells. Include control wells with buffer only (no inhibitor) and wells with a known neuraminidase inhibitor as a positive control.
-
Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding a fixed volume of the MUNANA substrate to all wells.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
-
Termination and Measurement:
-
Stop the reaction by adding the stop solution to each well.
-
Measure the fluorescence of the product (4-methylumbelliferone) using a microplate reader with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 450 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of neuraminidase inhibition for each concentration of this compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.
-
References
Methodological & Application
Application Notes and Protocols for In Vitro Cell-Based Assays to Determine the Antiviral Activity of 4-O-Methylepisappanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence and re-emergence of viral diseases pose a significant threat to global public health, necessitating the development of novel antiviral therapeutics. Natural products are a rich source of bioactive compounds with potential antiviral properties. 4-O-Methylepisappanol, a pterocarpan isolated from various medicinal plants, has been investigated for a range of biological activities. This document provides detailed protocols for a panel of in vitro cell-based assays to systematically evaluate the antiviral efficacy of this compound.
These assays are designed to determine the concentration at which this compound effectively inhibits viral replication and to assess its cytotoxicity to host cells. The primary assays described are the Cytopathic Effect (CPE) Inhibition Assay, the Plaque Reduction Assay, and a Reporter Gene Assay. These methods are widely accepted in the field of antiviral research and can be adapted for screening against a variety of viruses. By quantifying the half-maximal effective concentration (EC₅₀) and the half-maximal cytotoxic concentration (CC₅₀), the selectivity index (SI) can be calculated to evaluate the therapeutic potential of the compound. A higher SI value is indicative of a more promising and safer antiviral candidate.[1][2]
Potential Mechanisms of Antiviral Action
Antiviral drugs can interfere with various stages of the viral life cycle.[1][3][4] Understanding the potential mechanism of action is crucial for drug development. This compound could potentially exert its antiviral activity by:
-
Inhibiting Viral Entry: Preventing the virus from attaching to or entering the host cell. This can be achieved by blocking viral receptors on the cell surface or interfering with the fusion of viral and cellular membranes.[1][3]
-
Inhibiting Viral Replication: Interfering with the synthesis of viral genetic material (DNA or RNA) or viral proteins. This can involve the inhibition of viral polymerases, proteases, or other enzymes essential for replication.[1][3][5]
-
Inhibiting Viral Assembly and Release: Preventing the formation of new virus particles or their release from the host cell.[1][3]
-
Modulating Host Signaling Pathways: Many viruses manipulate host cell signaling pathways to facilitate their replication. For instance, some viruses activate growth factor receptor signaling to promote their replication, while the host's primary defense often involves the interferon signaling pathway to establish an antiviral state.[6][7] A compound like this compound could potentially inhibit viral replication by interfering with these virus-activated host pathways or by potentiating the host's antiviral response.
The following diagram illustrates the major stages of a typical viral life cycle that can be targeted by antiviral compounds.
Caption: Key stages in the viral life cycle as potential antiviral targets.
Experimental Protocols
This section provides detailed step-by-step protocols for three common in vitro cell-based assays to assess the antiviral activity of this compound.
Cytotoxicity Assay (CC₅₀ Determination)
It is essential to determine the cytotoxicity of the test compound to ensure that the observed antiviral effect is not due to cell death. The 50% cytotoxic concentration (CC₅₀) is the concentration of the compound that reduces the viability of uninfected cells by 50%.[1]
Protocol:
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero, A549, Huh-7) in a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in cell culture medium.
-
Treatment: After 24 hours, remove the growth medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with untreated cells (cell control) and wells with solvent control (if applicable).
-
Incubation: Incubate the plate for 48-72 hours (this should correspond to the duration of the antiviral assay) at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assessment: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the CC₅₀ value using a non-linear regression analysis (sigmoidal dose-response curve).
Cytopathic Effect (CPE) Inhibition Assay (EC₅₀ Determination)
This assay measures the ability of a compound to protect cells from the virus-induced damage known as the cytopathic effect (CPE). The 50% effective concentration (EC₅₀) is the concentration of the compound that inhibits the viral CPE by 50%.[8]
Protocol:
-
Cell Seeding: Seed a suitable host cell line in a 96-well plate to form a confluent monolayer within 24 hours.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound in culture medium. Prepare a virus stock at a multiplicity of infection (MOI) that causes complete CPE within 48-72 hours.
-
Infection and Treatment: Remove the growth medium and add the compound dilutions to the cells. Subsequently, add the virus to all wells except the cell control wells. Include virus control wells (cells + virus, no compound) and cell control wells (cells only, no virus or compound).
-
Incubation: Incubate the plate at the optimal temperature for the specific virus (e.g., 37°C) in a 5% CO₂ incubator until the virus control wells show complete CPE (typically 48-72 hours).
-
CPE Visualization and Quantification: Observe the cells under a microscope for CPE. Quantify cell viability using a staining method like crystal violet or a viability assay (e.g., MTT).
-
Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the virus and cell controls. Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay (EC₅₀ Determination)
This assay is considered a gold standard for quantifying infectious virus and evaluating the efficacy of antiviral compounds. It measures the reduction in the number of viral plaques (localized areas of cell death) in the presence of the compound.
Protocol:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Compound and Virus Incubation: In separate tubes, mix a constant amount of virus (e.g., 100 plaque-forming units, PFU) with serial dilutions of this compound and incubate for 1 hour at 37°C.
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1 hour.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentrations of the compound. This restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.
-
Incubation: Incubate the plates for 2-5 days, depending on the virus, until visible plaques are formed in the virus control wells.
-
Plaque Visualization and Counting: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a solution like crystal violet to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC₅₀ value from the dose-response curve.
Reporter Gene Assay (EC₅₀ Determination)
Reporter gene assays utilize genetically engineered viruses that express a reporter protein (e.g., luciferase or green fluorescent protein - GFP) upon successful replication, or engineered cell lines that express a reporter upon viral infection.[9][10] This allows for a high-throughput and quantitative measurement of viral replication.
Protocol:
-
Cell Seeding: Seed a suitable host cell line in a 96-well plate.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium.
-
Infection and Treatment: Treat the cells with the compound dilutions for a short period before or during infection with a reporter virus at a specific MOI.
-
Incubation: Incubate the plates for 24-48 hours to allow for viral replication and reporter gene expression.
-
Reporter Signal Measurement: Measure the reporter signal (e.g., luminescence for luciferase, fluorescence for GFP) using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition of reporter signal for each compound concentration relative to the virus control. Determine the EC₅₀ value from the dose-response curve.
Data Presentation and Analysis
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Cytotoxicity and Antiviral Activity of this compound
| Assay Type | Virus | Host Cell Line | CC₅₀ (µM) | EC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| CPE Inhibition | e.g., Influenza A | A549 | [Insert Value] | [Insert Value] | [Calculate Value] |
| Plaque Reduction | e.g., Herpes Simplex Virus-1 | Vero | [Insert Value] | [Insert Value] | [Calculate Value] |
| Reporter Gene | e.g., Dengue Virus (luciferase) | Huh-7 | [Insert Value] | [Insert Value] | [Calculate Value] |
Note: The values in this table are placeholders and should be replaced with experimental data. A higher SI value indicates greater potential for the compound as an antiviral agent. Generally, an SI value of 10 or greater is considered significant.[1]
Visualizations
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the described antiviral assays.
Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.
Caption: Workflow for the Plaque Reduction Assay.
Signaling Pathway Diagram
The following diagram illustrates a simplified representation of the Interferon signaling pathway, a key host antiviral response mechanism that could be modulated by an antiviral compound.
Caption: Simplified Interferon (IFN) signaling pathway leading to an antiviral state.
References
- 1. Mechanism of Action of Antiviral Drugs • Microbe Online [microbeonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Targeting Key Stages of the Viral Entry and Life Cycle: A Comprehensive Overview of the Mechanisms of Antiviral Actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 5. Inhibitors of virus replication: recent developments and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Growth Factor Receptor Signaling Inhibition Prevents SARS-CoV-2 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Development of a highly sensitive luciferase assay for intracellular evaluation of coronavirus Mpro activity [frontiersin.org]
- 9. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reporter Gene Assays in Drug Discovery - LubioScience [lubio.ch]
Application Notes and Protocols for the Quantification of 4-O-Methylepisappanol in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-Methylepisappanol is a bioactive homoisoflavonoid found in the heartwood of Caesalpinia sappan, a plant with a long history of use in traditional medicine.[1][2] This compound, along with other constituents of Caesalpinia sappan, has garnered interest for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.[2][3] Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies in drug development.
These application notes provide detailed protocols for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography coupled with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Data Presentation: Quantitative Analysis of this compound
The following table summarizes hypothetical quantitative data for this compound in various Caesalpinia sappan extracts, illustrating how results from the described protocols can be presented for comparative analysis.
| Sample ID | Plant Part | Extraction Solvent | Extraction Method | This compound Concentration (µg/g of dry extract) | Analytical Method |
| CS-HW-001 | Heartwood | 80% Ethanol | Maceration | 152.4 ± 8.1 | HPLC-UV |
| CS-HW-002 | Heartwood | 80% Ethanol | Soxhlet Extraction | 215.7 ± 11.3 | HPLC-UV |
| CS-L-001 | Leaves | Methanol | Sonication | 25.3 ± 2.8 | LC-MS/MS |
| CS-HW-003 | Heartwood | Ethyl Acetate | Maceration | 88.9 ± 5.5 | HPLC-UV |
| CS-R-001 | Root | 70% Methanol | Reflux | 45.1 ± 3.9 | LC-MS/MS |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
This protocol outlines a method for the quantitative analysis of this compound using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a UV detector. This method is adapted from established protocols for similar phenolic compounds found in Caesalpinia sappan.[4]
1. Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Caesalpinia sappan plant extract
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Analytical balance
-
Sonicator
-
Vortex mixer
3. Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.
4. Preparation of Sample Solutions
-
Accurately weigh approximately 100 mg of the dried plant extract.
-
Add 10 mL of methanol, vortex for 1 minute, and sonicate for 30 minutes in a water bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
5. Chromatographic Conditions
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-50% B
-
25-30 min: 50-90% B
-
30-35 min: 90% B
-
35-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm (or determined by UV scan of the standard)
6. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the linearity of the calibration curve using the correlation coefficient (R² > 0.999).
-
Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol provides a highly sensitive and selective method for the quantification of this compound using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).
1. Materials and Reagents
-
Same as Protocol 1, but using LC-MS grade solvents and additives.
-
Internal Standard (IS), e.g., a structurally similar and stable isotope-labeled compound.
2. Instrumentation
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
UPLC/HPLC system.
-
C18 UPLC/HPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
3. Preparation of Solutions
-
Prepare standard and sample solutions as described in Protocol 1, but dilute to a lower concentration range suitable for LC-MS/MS (e.g., 1-500 ng/mL).
-
Spike all standards and samples with the internal standard at a fixed concentration.
4. LC-MS/MS Conditions
-
Mobile Phase and Gradient: Similar to Protocol 1, but with a potentially faster gradient and lower flow rate (e.g., 0.4 mL/min) suitable for the UPLC column.
-
Ionization Source: Electrospray Ionization (ESI), negative or positive mode (to be optimized).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM).
-
Precursor Ion ([M-H]⁻ or [M+H]⁺): Determine the m/z of the molecular ion of this compound (C₁₇H₁₈O₆, Molecular Weight: 318.32 g/mol ).
-
Product Ions: Fragment the precursor ion and select 2-3 specific and stable product ions for quantification and confirmation.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
5. Data Analysis and Quantification
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Quantify this compound in the samples using the calibration curve. The use of an internal standard helps to correct for matrix effects and variations in instrument response.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship for selecting an analytical method.
References
Application Notes: In Vivo Experimental Design for 4-O-Methylepisappanol
Introduction
4-O-Methylepisappanol is a natural homoisoflavonoid that can be isolated from the heartwood of Caesalpinia sappan. Published research has identified it as a potent inhibitor of neuraminidase on the surface of influenza viruses, suggesting potential antiviral applications[1]. However, compounds within the homoisoflavonoid class, and extracts from Caesalpinia sappan in particular, are frequently investigated for a broader range of biological activities, including anti-inflammatory and anti-cancer effects.
These application notes provide detailed protocols for the in vivo evaluation of this compound in two common and robust preclinical models: an acute anti-inflammatory model and an anti-cancer xenograft model. These protocols are designed for researchers, scientists, and drug development professionals to conduct preliminary efficacy and proof-of-concept studies.
Protocol 1: Evaluation of Anti-Inflammatory Activity using Carrageenan-Induced Paw Edema Model
This protocol describes an established and highly reproducible method for assessing the acute anti-inflammatory activity of a test compound. The carrageenan-induced paw edema model is a standard for screening potential non-steroidal anti-inflammatory drugs (NSAIDs)[2][3][4].
1.1 Experimental Workflow Diagram
Caption: Workflow for the carrageenan-induced paw edema assay.
1.2 Materials and Methods
-
Animals: Male Wistar rats (180-200 g) or Swiss albino mice (20-25 g).
-
Test Compound: this compound.
-
Phlogistic Agent: Lambda-Carrageenan (1% w/v in sterile 0.9% saline).
-
Positive Control: Indomethacin or Diclofenac Sodium (e.g., 10 mg/kg).
-
Vehicle: Appropriate vehicle for solubilizing the test compound (e.g., 0.5% Carboxymethyl cellulose (CMC) in water).
-
Equipment: Plethysmometer or digital calipers, syringes (1 mL), appropriate needles.
1.3 Experimental Protocol
-
Animal Acclimatization: House animals under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water for at least one week prior to the experiment.
-
Grouping: Randomly divide animals into the following groups (n=6-8 per group):
-
Group I (Negative Control): Vehicle only.
-
Group II (Positive Control): Standard drug (e.g., Indomethacin, 10 mg/kg).
-
Group III-V (Test Groups): this compound at different doses (e.g., 25, 50, 100 mg/kg).
-
-
Baseline Measurement: Before any treatment, measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the baseline reading (V₀).
-
Compound Administration: Administer the vehicle, positive control, or test compound via intraperitoneal (i.p.) or oral (p.o.) route.
-
Induction of Edema: 30-60 minutes after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each animal[3].
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, and 4 hours after the carrageenan injection[3].
-
Data Analysis:
-
Calculate the edema volume (Vₑ) at each time point: Vₑ = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [(Vₑ control - Vₑ treated) / Vₑ control] x 100
-
1.4 Data Presentation
Quantitative results should be summarized in a table for clear comparison.
| Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) ± SEM (at 3 hr) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.32 ± 0.03 | 62.4% |
| This compound | 25 | 0.68 ± 0.06 | 20.0% |
| This compound | 50 | 0.51 ± 0.04 | 40.0% |
| This compound | 100 | 0.39 ± 0.05 | 54.1% |
| Note: Data are hypothetical. p < 0.05 compared to Vehicle Control. |
Protocol 2: Evaluation of Anti-Cancer Activity using a Human Tumor Xenograft Model
This protocol outlines the procedure for establishing and evaluating the efficacy of this compound against a human tumor xenograft in immunodeficient mice. This is a cornerstone model in preclinical oncology drug development[5][6].
2.1 Experimental Workflow Diagram
Caption: Workflow for an anti-cancer xenograft study.
2.2 Materials and Methods
-
Animals: Immunodeficient mice (e.g., Athymic Nude, SCID, or NSG), 6-8 weeks old.
-
Cell Line: A human cancer cell line of interest (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer).
-
Test Compound: this compound.
-
Positive Control: A standard-of-care chemotherapy agent for the chosen cell line (e.g., Paclitaxel).
-
Vehicle: Appropriate vehicle for compound administration.
-
Reagents: Cell culture medium, Hank's Balanced Salt Solution (HBSS), Matrigel (optional, improves tumor take rate).
-
Equipment: Digital calipers, analytical balance, sterile surgical tools.
2.3 Experimental Protocol
-
Cell Preparation: Culture cells under standard conditions. Harvest cells during the exponential growth phase (approx. 80-90% confluency)[6]. Prepare a single-cell suspension in cold HBSS, optionally mixed 1:1 with Matrigel, at a concentration of 5-10 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension (containing 5-10 million cells) into the right flank of each mouse[7].
-
Tumor Growth and Grouping: Allow tumors to grow. Monitor tumor size twice weekly using calipers. When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 per group). Tumor volume is calculated as: (Length x Width²)/2.
-
Treatment: Administer the vehicle, positive control, or this compound according to a predetermined schedule (e.g., daily, 5 days a week, for 21-28 days). Monitor animal body weight and general health status throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration.
-
Data Collection: At the endpoint, euthanize the mice, carefully excise the tumors, and record their final weight.
-
Data Analysis:
-
Compare the mean tumor volumes and weights between groups.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: % TGI = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
-
2.4 Data Presentation
| Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Mean Final Tumor Weight (g) ± SEM | % TGI |
| Vehicle Control | - | 1450 ± 150 | 1.52 ± 0.18 | - |
| Paclitaxel | 10 | 480 ± 95 | 0.51 ± 0.11 | 68.8% |
| This compound | 50 | 1120 ± 130 | 1.15 ± 0.15 | 24.1% |
| This compound | 100 | 850 ± 115 | 0.88 ± 0.13 | 43.5% |
| *Note: Data are hypothetical. p < 0.05 compared to Vehicle Control. |
Relevant Signaling Pathways
While the specific molecular targets of this compound are not fully elucidated, the following pathways are critical in inflammation and cancer and represent plausible targets for compounds of this class.
3.1 Canonical NF-κB Signaling Pathway (Inflammation)
The NF-κB pathway is a key regulator of gene expression involved in inflammation and immunity[8][9]. Its inhibition is a common mechanism for anti-inflammatory drugs.
Caption: The canonical NF-κB signaling pathway in inflammation.
3.2 PI3K/Akt Signaling Pathway (Cancer)
The PI3K/Akt pathway is a central regulator of cell proliferation, survival, and growth, and it is frequently hyperactivated in many types of cancer[10][11][12][13].
Caption: The PI3K/Akt signaling pathway in cancer cell survival.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 3. inotiv.com [inotiv.com]
- 4. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A beginner's guide to NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 12. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
Application Notes and Protocols for High-Throughput Screening of 4-O-Methylepisappanol Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-Methylepisappanol is a homoisoflavonoid natural product isolated from the heartwood of Caesalpinia sappan. It has garnered significant interest in the scientific community due to its potential therapeutic properties. Published research has identified this compound as a potent inhibitor of viral neuraminidase, suggesting its utility as an antiviral agent, particularly against influenza viruses. Furthermore, related homoisoflavonoids have demonstrated anti-inflammatory and antioxidant activities, indicating a broader therapeutic potential for this class of compounds.
These application notes provide detailed protocols for developing and implementing high-throughput screening (HTS) assays to identify and characterize novel analogs of this compound. Three distinct HTS assays are described: a primary screen targeting neuraminidase inhibition, and two secondary screens to evaluate antioxidant and anti-inflammatory properties. The protocols are designed for a 96-well or 384-well microplate format, making them suitable for the rapid screening of large compound libraries.
General High-Throughput Screening Workflow
The overall workflow for screening this compound analogs follows a standardized HTS process, from initial compound library preparation to hit validation. This process is designed to efficiently identify and confirm compounds with the desired biological activity.
Application Notes and Protocols for Studying Influenza Virus Drug Resistance Using 4-O-Methylepisappanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 4-O-Methylepisappanol, a natural homoisoflavonoid, in the study of influenza virus drug resistance. This compound, isolated from the heartwood of Caesalpinia sappan, has been identified as a potent inhibitor of influenza virus neuraminidase, a key target for antiviral drugs.[1] Understanding its mechanism of action and potential for resistance development is crucial for its evaluation as a potential therapeutic agent.
Introduction to this compound and Influenza Drug Resistance
Influenza viruses pose a significant global health threat, primarily due to their ability to rapidly evolve and develop resistance to existing antiviral medications.[2][3] The primary targets for current anti-influenza drugs are the viral neuraminidase (NA) and the M2 proton channel. However, the emergence of drug-resistant strains necessitates the discovery and characterization of novel antiviral compounds with different mechanisms of action or improved resistance profiles.
This compound is a promising natural product that has demonstrated significant inhibitory activity against the neuraminidase of various influenza A virus subtypes.[1] This document outlines the necessary protocols to assess the antiviral efficacy of this compound, determine its mechanism of action, and investigate the potential for the influenza virus to develop resistance to this compound.
Data Presentation: Antiviral Activity of this compound
The inhibitory effect of this compound on influenza virus neuraminidase has been quantified, providing essential data for its further investigation. A summary of the reported 50% inhibitory concentrations (IC50) is presented in the table below.
| Influenza A Virus Strain | Neuraminidase IC50 (µM) |
| A/Chicken/Korea/MS96/96 (H9N2) | 42.8 |
| A/PR/8/34 (H1N1) | 63.2 |
| A/Hong Kong/8/68 (H3N2) | 63.2 |
| Data sourced from Jeong HJ, et al. Biol Pharm Bull. 2012;35(5):786-90.[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of this compound.
Protocol 1: Determination of Antiviral Activity (Cytopathic Effect Reduction Assay)
This protocol is adapted from methodologies used for evaluating the in vitro anti-influenza activity of compounds isolated from Caesalpinia sappan.[4][5]
Objective: To determine the concentration of this compound that inhibits the virus-induced cytopathic effect (CPE) by 50% (EC50).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Influenza virus stock (e.g., A/PR/8/34 H1N1)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed MDCK cells in 96-well plates at a density of 2 x 10^4 cells/well in DMEM supplemented with 10% FBS. Incubate overnight to allow for cell attachment.
-
Virus Infection: The following day, wash the cells with serum-free DMEM. Infect the cells with influenza virus at a multiplicity of infection (MOI) of 0.01 in serum-free DMEM containing 2 µg/mL TPCK-trypsin.
-
Compound Treatment: Immediately after infection, add serial dilutions of this compound (e.g., ranging from 0.1 to 100 µM) to the wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator, or until CPE is observed in 90-100% of the virus-only control wells.
-
Cell Viability Assay: Assess cell viability using an MTT assay. Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell-only control. Determine the EC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Neuraminidase Inhibition Assay
This protocol is designed to specifically measure the inhibitory effect of this compound on the enzymatic activity of influenza neuraminidase.
Objective: To determine the concentration of this compound that inhibits neuraminidase activity by 50% (IC50).
Materials:
-
Recombinant influenza neuraminidase (from the strain of interest)
-
This compound
-
Fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)
-
Assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)
-
Stop solution (e.g., 0.1 M glycine, pH 10.7)
-
Fluorometer
-
96-well black plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Enzyme Reaction: In a 96-well black plate, add the recombinant neuraminidase to each well.
-
Inhibition: Add the diluted this compound to the wells and incubate for 30 minutes at 37°C. Include an enzyme-only control (no compound).
-
Substrate Addition: Initiate the enzymatic reaction by adding the MUNANA substrate to each well.
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Fluorescence Measurement: Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorometer (excitation ~365 nm, emission ~450 nm).
-
Data Analysis: Calculate the percentage of neuraminidase inhibition for each compound concentration relative to the enzyme-only control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Generation and Characterization of Resistant Viruses
This protocol describes the method for selecting for influenza viruses with reduced susceptibility to this compound in cell culture.
Objective: To generate influenza virus variants with reduced susceptibility to this compound and to identify the genetic mutations responsible for the resistance phenotype.
Materials:
-
MDCK cells
-
Influenza virus stock
-
This compound
-
Cell culture media and supplements
-
Plaque assay reagents (agarose, neutral red)
-
Viral RNA extraction kit
-
RT-PCR reagents
-
Sanger sequencing or next-generation sequencing (NGS) platform
Procedure:
-
Serial Passage: Infect MDCK cells with the influenza virus in the presence of a sub-inhibitory concentration of this compound (e.g., at the EC50 concentration).
-
Virus Harvest: After 2-3 days, or when CPE is observed, harvest the culture supernatant containing the progeny virus.
-
Subsequent Passages: Use the harvested virus to infect fresh MDCK cells, gradually increasing the concentration of this compound in subsequent passages. Continue this process for 10-20 passages.
-
Isolation of Resistant Clones: After several passages, perform a plaque assay in the presence and absence of this compound to isolate individual viral clones that can replicate in the presence of the compound.
-
Phenotypic Characterization: Determine the EC50 of the isolated viral clones for this compound using the CPE reduction assay (Protocol 1) to confirm the resistance phenotype.
-
Genotypic Characterization: Extract viral RNA from the resistant clones. Amplify the neuraminidase (NA) gene (and other relevant genes like hemagglutinin, HA) using RT-PCR. Sequence the amplicons to identify mutations that may be associated with resistance.
Visualizations
Diagram 1: Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of this compound targeting influenza virus neuraminidase to block viral release.
Diagram 2: Experimental Workflow for Drug Resistance Study
Caption: Workflow for generating and characterizing influenza virus resistance to this compound.
Diagram 3: Signaling Pathways in Influenza Virus Infection
Caption: Key host signaling pathways activated during influenza virus infection.
Conclusion
This compound represents a promising candidate for the development of new anti-influenza therapies. The protocols and information provided herein offer a framework for the comprehensive evaluation of its antiviral properties and the potential for the emergence of drug resistance. A thorough understanding of these aspects is essential for advancing this natural compound through the drug development pipeline. The provided diagrams offer visual aids to comprehend the complex interactions and experimental procedures involved in this research.
References
Application of 4-O-Methylepisappanol in Drug Discovery: A Detailed Guide for Researchers
Introduction: 4-O-Methylepisappanol, a natural homoisoflavonoid isolated from the heartwood of Caesalpinia sappan, has emerged as a promising scaffold for drug discovery. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound. Primary investigations have highlighted its potent antiviral activity, and preliminary evidence from related compounds suggests potential applications in anti-inflammatory and anticancer research.
I. Antiviral Drug Discovery: Neuraminidase Inhibition
This compound has been identified as a potent inhibitor of viral neuraminidase, a key enzyme for the release and spread of influenza viruses.[1] This makes it a valuable lead compound for the development of novel anti-influenza therapeutics.
Quantitative Data:
| Virus Strain | IC50 (µM) |
| A/Chicken/Korea/MS96/96 (H9N2) | 42.8[1] |
| A/PR/8/34 (H1N1) | 63.2[1] |
| A/Hong Kong/8/68 (H3N2) | 63.2[1] |
Experimental Protocol: Fluorescence-Based Neuraminidase Inhibition Assay
This protocol is adapted from standard fluorescence-based assays used to assess influenza virus susceptibility to neuraminidase inhibitors.[2][3][4]
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against influenza virus neuraminidase activity.
Materials:
-
This compound
-
Influenza virus stock (e.g., H1N1, H3N2, H9N2)
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay Buffer (e.g., 33 mM MES buffer, 4 mM CaCl2, pH 6.5)
-
Stop Solution (e.g., freshly prepared 0.14 M NaOH in 83% ethanol)
-
96-well black flat-bottom plates
-
Fluorometer (365 nm excitation, 450 nm emission)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer to achieve a range of final assay concentrations.
-
Virus Dilution: Dilute the virus stock in assay buffer to a concentration that gives a linear enzymatic reaction rate. This should be predetermined in a separate virus titration experiment.
-
Assay Setup:
-
Add 25 µL of assay buffer to all wells of a 96-well plate.
-
Add 25 µL of the serially diluted this compound to the test wells.
-
Add 25 µL of a known neuraminidase inhibitor (e.g., Oseltamivir) as a positive control.
-
Add 25 µL of assay buffer to the virus control and blank wells.
-
Add 25 µL of the diluted virus to all wells except the blank wells.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
-
Enzymatic Reaction:
-
Add 50 µL of MUNANA substrate (final concentration of 100 µM) to all wells.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Reaction Termination and Measurement:
-
Stop the reaction by adding 100 µL of stop solution to all wells.
-
Measure the fluorescence intensity using a fluorometer with excitation at 365 nm and emission at 450 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (blank wells) from all readings.
-
Calculate the percentage of neuraminidase inhibition for each concentration of this compound compared to the virus control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Experimental Workflow:
Caption: Workflow for Neuraminidase Inhibition Assay.
II. Anti-Inflammatory Drug Discovery: Exploring Potential Mechanisms
While direct studies on the anti-inflammatory activity of this compound are limited, its origin from Caesalpinia sappan suggests a potential role in modulating inflammatory pathways. Other compounds from this plant, such as brazilin, have been shown to inhibit the production of pro-inflammatory mediators like TNF-α and IL-1β, potentially through the inhibition of the NF-κB signaling pathway.[5] Therefore, this compound is a candidate for investigation as an anti-inflammatory agent.
Hypothesized Signaling Pathway:
Caption: Hypothesized Anti-Inflammatory Mechanism.
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
Objective: To evaluate the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
This compound
-
Lipopolysaccharide (LPS)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
ELISA kits for TNF-α and IL-6
-
MTT or other cell viability assay kit
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in complete medium until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known NF-κB inhibitor).
-
-
LPS Stimulation:
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Include a non-stimulated control group.
-
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.
-
Cytokine Measurement:
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
-
Cell Viability Assay:
-
Assess the viability of the remaining cells using an MTT assay to ensure that the observed effects are not due to cytotoxicity.
-
-
Data Analysis:
-
Calculate the concentration of each cytokine from the standard curve.
-
Normalize the cytokine levels to the cell viability data.
-
Determine the dose-dependent effect of this compound on cytokine production.
-
III. Anticancer Drug Discovery: Investigating Apoptosis Induction
The anticancer potential of compounds from Caesalpinia sappan has been documented, with some studies indicating the induction of apoptosis in cancer cells.[5][6] While specific data for this compound is not yet available, its structural similarity to other bioactive homoisoflavonoids warrants investigation into its cytotoxic and pro-apoptotic effects.
Logical Relationship for Apoptosis Induction:
Caption: Proposed Pro-Apoptotic Activity.
Experimental Protocol: Cell Viability and Apoptosis Assay in Cancer Cell Lines
Objective: To determine the cytotoxic effects of this compound on cancer cells and to assess its ability to induce apoptosis.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
This compound
-
Cell culture medium and supplements
-
MTT or similar cell viability assay kit
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
Part A: Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value at each time point.
-
Part B: Apoptosis Assay
-
Cell Treatment: Treat cancer cells in a 6-well plate with this compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining:
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
-
Disclaimer: this compound is currently for research use only and has not been approved for human consumption or therapeutic use. The provided protocols are for informational purposes and should be adapted and optimized for specific experimental conditions. All research should be conducted in accordance with institutional and national guidelines.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Comprehensive Review on Bioactive Compounds Found in Caesalpinia sappan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry [frontiersin.org]
Application Notes and Protocols for 4-O-Methylepisappanol in Virology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-Methylepisappanol is a natural homoisoflavonoid isolated from the heartwood of Caesalpinia sappan.[1] This compound has garnered attention in the field of virology, particularly for its potent inhibitory activity against influenza virus neuraminidase. These application notes provide a comprehensive overview of its use as a research tool, including its mechanism of action, quantitative data on its antiviral activity, and detailed protocols for its application in experimental settings.
Antiviral Activity and Mechanism of Action
This compound has been identified as a potent inhibitor of influenza virus neuraminidase (NA).[1] Neuraminidase is a crucial enzyme for the influenza virus, as it facilitates the release of newly formed virus particles from infected host cells by cleaving sialic acid residues. Inhibition of NA prevents viral progeny from spreading, thus halting the progression of the infection.
Kinetic studies have shown that homoisoflavonoids from Caesalpinia sappan act as reversible, noncompetitive inhibitors of viral neuraminidases.[1][2] This suggests that this compound binds to a site on the neuraminidase enzyme that is distinct from the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency.
While the primary antiviral mechanism identified for this compound is neuraminidase inhibition, other compounds from Caesalpinia sappan have demonstrated broader biological activities, including anti-inflammatory and antioxidant effects. These effects are often mediated through the modulation of host cell signaling pathways such as NF-κB and MAPK. The potential for this compound to similarly influence host cellular responses to viral infection warrants further investigation.
Data Presentation: Antiviral Activity of Compounds from Caesalpinia sappan
The following table summarizes the reported in vitro inhibitory activities of this compound and other related compounds from Caesalpinia sappan against various influenza A virus strains.
| Compound | Virus Strain | Assay Type | IC50 (µM) | Reference |
| This compound | A/Chicken/Korea/MS96/96 (H9N2) | Neuraminidase Inhibition | 42.8 | [1] |
| A/PR/8/34 (H1N1) | Neuraminidase Inhibition | 63.2 | [1] | |
| A/Hong Kong/8/68 (H3N2) | Neuraminidase Inhibition | 63.2 | [1] | |
| Sappanone A | A/PR/8/34 (H1N1) | Neuraminidase Inhibition | 0.7 | [1] |
| A/Hong Kong/8/68 (H3N2) | Neuraminidase Inhibition | 1.1 | [1] | |
| A/Chicken/Korea/MS96/96 (H9N2) | Neuraminidase Inhibition | 1.0 | [1] | |
| 3-Deoxysappanchalcone | Influenza A (H3N2) | CPE Reduction | 1.06 µg/mL | [3] |
| Sappanchalcone | Influenza A (H3N2) | CPE Reduction | 2.06 µg/mL | [3] |
| Oseltamivir Acid (Control) | Influenza A (H3N2) | CPE Reduction | 0.065 µg/mL | [3] |
| Ribavirin (Control) | Influenza A (H3N2) | CPE Reduction | 9.17 µg/mL | [3] |
Signaling Pathways
Influenza Virus Neuraminidase Inhibition by this compound
The primary antiviral action of this compound is the inhibition of influenza virus neuraminidase, which is essential for the release of progeny virions from infected cells.
Caption: Mechanism of Neuraminidase Inhibition.
Host Cell Signaling Pathways Modulated by Influenza Virus Infection
Influenza virus infection is known to activate several host cell signaling pathways, such as NF-κB and MAPK, which can play complex roles in the viral life cycle and the host's inflammatory response. While direct effects of this compound on these pathways in a viral context are yet to be fully elucidated, other compounds from its source, Caesalpinia sappan, have shown modulatory activity on these pathways in inflammatory models. This suggests a potential avenue for future research into the broader antiviral mechanisms of this compound.
Caption: Host Signaling Pathways in Influenza.
Experimental Protocols
1. Neuraminidase Inhibition Assay (Fluorescence-Based)
This protocol is adapted from established methods to determine the inhibitory effect of this compound on influenza virus neuraminidase activity.
Materials:
-
This compound
-
Influenza virus stock (e.g., A/PR/8/34 H1N1)
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay buffer (e.g., 33 mM MES, pH 6.5, 4 mM CaCl2)
-
Stop solution (e.g., 100 mM glycine, pH 10.7, in 25% ethanol)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 365 nm, Emission: 450 nm)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in assay buffer to achieve a range of desired concentrations.
-
Virus Dilution: Dilute the influenza virus stock in assay buffer to a concentration that gives a linear reaction rate for at least 60 minutes.
-
Assay Setup:
-
Add 50 µL of diluted virus to each well of a 96-well black microplate.
-
Add 50 µL of each this compound dilution to the respective wells.
-
Include virus-only controls (with assay buffer instead of compound) and no-virus controls (blank).
-
Incubate the plate at 37°C for 30 minutes.
-
-
Enzymatic Reaction:
-
Add 50 µL of pre-warmed MUNANA substrate solution (final concentration typically 100 µM) to all wells.
-
Incubate at 37°C for 60 minutes, protected from light.
-
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Fluorescence Measurement: Read the fluorescence intensity using a plate reader.
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of neuraminidase inhibition for each concentration of this compound compared to the virus-only control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Caption: Neuraminidase Inhibition Assay Workflow.
2. Cytopathic Effect (CPE) Reduction Assay
This assay determines the ability of this compound to protect cells from the virus-induced cell death.
Materials:
-
This compound
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
Trypsin-TPCK (for viral activation)
-
MTT or Crystal Violet staining solution
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed MDCK cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Compound and Virus Preparation:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Dilute the influenza virus stock to a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours. Activate the virus with Trypsin-TPCK according to the manufacturer's instructions.
-
-
Infection and Treatment:
-
Wash the cell monolayers with PBS.
-
Add the diluted compound to the respective wells.
-
Add the diluted virus to all wells except the cell control wells.
-
Include virus control (cells + virus, no compound) and cell control (cells only) wells.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.
-
Quantification of Cell Viability:
-
For Crystal Violet: Fix the cells with formalin, stain with crystal violet, wash, and then solubilize the dye. Read the absorbance at 570 nm.
-
For MTT: Add MTT solution to the wells, incubate, then add a solubilizing agent (e.g., DMSO). Read the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound compared to the cell control and virus control.
-
Determine the EC50 (50% effective concentration) value by plotting the percentage of protection against the compound concentration.
-
Separately, determine the CC50 (50% cytotoxic concentration) of the compound on uninfected cells to calculate the selectivity index (SI = CC50/EC50).
-
Caption: CPE Reduction Assay Workflow.
Disclaimer: this compound is for research use only and is not intended for human or veterinary use. Researchers should handle the compound and all viruses in accordance with appropriate biosafety guidelines.
References
Application Notes and Protocols for 4-O-Methylepisappanol in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and in vitro use of 4-O-Methylepisappanol, a potent neuraminidase inhibitor. The information is intended to guide researchers in accurately preparing solutions and designing experiments to investigate the biological activity of this compound.
Solubility and Preparation of Stock Solutions
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent | Estimated Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mg/mL (≥ 31.4 mM) | Recommended for preparing high-concentration stock solutions. |
| Ethanol | ~1-5 mg/mL | May require warming to facilitate dissolution. |
| Water | Insoluble or very slightly soluble | Not suitable for preparing stock solutions. |
| Phosphate-Buffered Saline (PBS) | Insoluble or very slightly soluble | Not suitable for preparing stock solutions. |
Note: The solubility values in this table are estimates based on the chemical structure of this compound and the typical solubility of similar natural products. It is highly recommended that researchers determine the precise solubility in their specific experimental conditions.
Experimental Protocols
Protocol 1: Determination of this compound Solubility
Objective: To determine the solubility of this compound in a chosen solvent (e.g., DMSO).
Materials:
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Calibrated analytical balance
-
Microcentrifuge tubes (1.5 mL)
Procedure:
-
Preparation of Supersaturated Solution:
-
Weigh out an excess amount of this compound (e.g., 10 mg) and add it to a microcentrifuge tube.
-
Add a known volume of DMSO (e.g., 0.5 mL).
-
Vortex the mixture vigorously for 2-5 minutes to facilitate dissolution.
-
Incubate the tube at room temperature for at least 24 hours with intermittent shaking to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
Centrifuge the supersaturated solution at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the undissolved compound.
-
-
Quantification of Solubilized Compound:
-
Carefully collect an aliquot of the clear supernatant without disturbing the pellet.
-
Prepare a series of dilutions of the supernatant in the same solvent.
-
Determine the concentration of this compound in the dilutions using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or a validated HPLC method).
-
Calculate the concentration in the original undiluted supernatant. This value represents the solubility of this compound in the chosen solvent at room temperature.
-
Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for use in in vitro assays.
Materials:
-
This compound (Molecular Weight: 318.32 g/mol )
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculation:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight (g/mol) x 1000
-
Mass (mg) = 0.010 mol/L x 0.001 L x 318.32 g/mol x 1000 = 3.18 mg
-
-
-
Dissolution:
-
Weigh out 3.18 mg of this compound into a sterile vial.
-
Add 1 mL of sterile DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 3: Preparation of Working Solutions for Cell-Based Assays
Objective: To prepare diluted working solutions of this compound in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile dilution tubes
Procedure:
-
Serial Dilution:
-
Perform serial dilutions of the 10 mM stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: Ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity or off-target effects.
-
-
Example Dilution for a 10 µM Final Concentration:
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 1998 µL of cell culture medium. This results in a 10 µM working solution with a DMSO concentration of 0.1%.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. This is crucial for accurately assessing the effects of the compound itself.
-
Mechanism of Action and Signaling Pathways
This compound is a potent inhibitor of influenza virus neuraminidase. Neuraminidase is a viral enzyme crucial for the release of newly formed virus particles from the surface of infected host cells. By inhibiting neuraminidase, this compound prevents the spread of the virus to other cells.
Influenza virus infection is known to activate various host cell signaling pathways to facilitate its entry and replication. One such pathway is the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The binding of the influenza virus to host cells can lead to the activation of EGFR, which in turn can promote viral uptake.
Diagram 1: Influenza Virus Release and Inhibition by this compound
Caption: Mechanism of neuraminidase inhibition by this compound.
Diagram 2: Potential Impact on Host Cell Signaling (EGFR Pathway)
Caption: Potential indirect effect of this compound on EGFR signaling.
Diagram 3: Experimental Workflow for In Vitro Antiviral Assay
Caption: General workflow for an in vitro antiviral activity assay.
Troubleshooting & Optimization
optimizing 4-O-Methylepisappanol concentration for IC50 determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-O-Methylepisappanol. Our goal is to help you optimize your experimental workflow for accurate and reproducible IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in a cell-based IC50 assay?
A1: Based on existing data for its neuraminidase inhibition, the IC50 values are in the micromolar range (42.8 µM, 63.2 µM).[1] For an initial cytotoxicity screening, it is advisable to test a broad concentration range. A common starting point is a logarithmic dilution series, for example, from 0.1 µM to 100 µM.[2] This wide range helps to identify an approximate IC50, which can then be narrowed down in subsequent experiments for greater accuracy.
Q2: How do I prepare a stock solution of this compound?
A2: The solubility of this compound should be experimentally determined. Typically, a high-concentration stock solution is prepared in an organic solvent like dimethyl sulfoxide (DMSO). It is crucial to ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells, generally below 0.5%.
Q3: Which cell viability assay is most suitable for determining the IC50 of this compound?
A3: Several assays can be used to measure cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures mitochondrial metabolic activity.[3] Other options include the XTT, MTS, and resazurin assays, or assays that measure ATP content, such as the CellTiter-Glo® assay.[4] The choice of assay may depend on the cell type and the expected mechanism of action of the compound.
Q4: How long should I incubate the cells with this compound?
A4: The incubation time can significantly impact the IC50 value.[5] A common starting point for cytotoxicity assays is 24 to 72 hours.[3][6] It is recommended to perform a time-course experiment (e.g., 24h, 48h, and 72h) to determine the optimal incubation period for your specific cell line and experimental goals.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and consider using a multi-channel pipette for additions. To minimize edge effects, avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile phosphate-buffered saline (PBS) or media.[3] |
| No dose-dependent response observed | The concentration range is too high or too low. The compound may not be cytotoxic to the chosen cell line. The compound may have precipitated out of solution. | Perform a wider range of serial dilutions (e.g., from nanomolar to millimolar) in a preliminary experiment.[2] Verify the viability of your cell line with a known cytotoxic agent as a positive control. Visually inspect the wells for any signs of precipitation after adding the compound to the media. |
| IC50 value is not reproducible | Inconsistent incubation times, variations in cell passage number or health, or instability of the compound in the culture medium. | Standardize the incubation time across all experiments. Use cells within a consistent range of passage numbers and ensure they are in the logarithmic growth phase.[3] Prepare fresh dilutions of the compound for each experiment from a frozen stock. |
| Unexpected cell proliferation at low concentrations (Hormesis) | The compound may have biphasic effects, stimulating cell growth at low doses and inhibiting it at higher doses. | This is a biological phenomenon. If observed, ensure your curve-fitting software can accommodate a non-monotonic dose-response curve. Report the hormetic effect in your findings. |
Experimental Protocols
Protocol: Determination of IC50 using MTT Assay
1. Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count to determine cell viability and concentration.
-
Seed the cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
2. Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution to create a range of working concentrations. A common approach is a 10-point, 3-fold serial dilution.
-
Add the desired final concentrations of this compound to the appropriate wells. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired time period (e.g., 48 hours).
3. MTT Assay:
-
After incubation, add 20 µL of 5 mg/mL MTT solution to each well.[3]
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.[3]
4. Data Analysis:
-
Subtract the absorbance of the blank wells (media only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic regression) to fit the data and determine the IC50 value.[7]
Visualizations
Caption: Experimental workflow for IC50 determination using the MTT assay.
Caption: A logical flowchart for troubleshooting common issues in IC50 experiments.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. IC50 determination and cell viability assay [bio-protocol.org]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]
- 7. IC50 Calculator | AAT Bioquest [aatbio.com]
Technical Support Center: Identifying False Positives in HTS with 4-O-Methylepisappanol
Welcome to the technical support center for high-throughput screening (HTS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating false positives, with a specific focus on compounds like 4-O-Methylepisappanol identified in HTS campaigns.
Troubleshooting Guides
Scenario: You have performed a high-throughput screen for neuraminidase inhibitors using a fluorescence-based assay and identified this compound as a potential hit. Before committing significant resources to lead optimization, it is crucial to validate this hit and rule out the possibility of it being a false positive.
Initial Hit Profile: this compound
| Parameter | Result |
| Primary Screen Hit | Yes |
| Target | Neuraminidase |
| Assay Type | Fluorescence-based enzymatic assay |
| Reported IC50 | 42.8 µM (H9N2), 63.2 µM (H1N1), 63.2 µM (H3N2)[1] |
Question 1: My compound, this compound, shows activity in my primary fluorescence-based neuraminidase inhibition assay. Could this be a false positive?
Yes, it is possible. Hits from HTS campaigns can often be false positives, also known as assay artifacts.[2][3] These are compounds that appear active in the primary screen but do not have a genuine interaction with the intended target.[2][3] False positives can arise from various interference mechanisms with the assay technology itself.[3][4]
Common causes of false positives in fluorescence-based assays include:
-
Compound Autofluorescence: The compound itself may fluoresce at the same wavelength used for detection, leading to an artificially high signal.
-
Fluorescence Quenching: The compound may absorb the excitation or emission light, leading to a decrease in the signal that can be misinterpreted as inhibition.
-
Compound Aggregation: At higher concentrations, some compounds form aggregates that can sequester the enzyme or substrate, leading to non-specific inhibition.[5]
-
Chemical Reactivity: The compound may react with assay components, such as the substrate or the enzyme, in a non-specific manner.[3]
Question 2: How can I begin to investigate if this compound is a false positive?
A critical first step is to perform a series of counter-screens and orthogonal assays. These experiments are designed to identify compounds that interfere with the assay technology or exhibit non-specific activity.[4]
Here is a logical workflow to follow:
Frequently Asked Questions (FAQs)
What are Pan-Assay Interference Compounds (PAINS)?
Pan-Assay Interference Compounds (PAINS) are chemical structures that are known to frequently appear as hits in a wide variety of HTS assays, often due to non-specific interactions.[6][7] Computational filters, known as PAINS filters, have been developed to flag compounds containing these problematic substructures.[6][8] It is good practice to check if your hit compound, such as this compound, contains any PAINS alerts. However, it is important to note that not all compounds flagged by PAINS filters are false positives, and experimental validation is always necessary.[7]
My compound is autofluorescent. What should I do?
If your compound is autofluorescent, you can try several strategies:
-
Change the detection wavelength: If your instrument allows, try shifting the excitation and emission wavelengths to a region where the compound does not fluoresce.
-
Use a time-resolved fluorescence (TRF) assay: TRF assays have a time delay between excitation and detection, which can reduce interference from short-lived background fluorescence.
-
Switch to a non-fluorescence-based orthogonal assay: This is the most robust method to confirm activity. Examples include chemiluminescence-based assays or label-free methods.[9]
How do I test for compound aggregation?
Compound aggregation can be detected by observing a steep dose-response curve and by adding a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. If the compound's inhibitory activity is significantly reduced in the presence of the detergent, it is likely acting as an aggregator.
What is an orthogonal assay?
An orthogonal assay is a secondary assay that measures the same biological activity as the primary screen but uses a different detection method or technology.[4] For a fluorescence-based primary screen for neuraminidase inhibitors, a suitable orthogonal assay could be a chemiluminescence-based assay or a cell-based virus release assay.[9] A true hit should be active in both the primary and orthogonal assays.
Experimental Protocols
Protocol 1: Dose-Response Curve Analysis
Objective: To determine the potency (IC50) of the hit compound and to observe the shape of the inhibition curve.
Methodology:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 100 µM, with 10-12 dilution points.
-
Add the diluted compound to the assay plate.
-
Add the neuraminidase enzyme and incubate for a pre-determined time.
-
Incubate for the reaction to proceed.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
Data Interpretation:
| Parameter | Ideal Result | Potential Red Flag |
| IC50 Value | In the desired potency range (e.g., low µM to nM) | Very high IC50 or no saturation |
| Hill Slope | Close to 1.0 | Steep slope (>2.0) may indicate aggregation |
| R-squared | > 0.95 | Poor fit of the curve to the data |
Protocol 2: Orthogonal Assay - Chemiluminescence-based Neuraminidase Inhibition Assay
Objective: To confirm the inhibitory activity of this compound using a non-fluorescence-based detection method.
Methodology:
-
Follow the same serial dilution and incubation steps as in the fluorescence-based assay.
-
Instead of a fluorescent substrate, use a chemiluminescent substrate for neuraminidase (e.g., a 1,2-dioxetane derivative of sialic acid).[10]
-
After the enzymatic reaction, add the chemiluminescent reagent and measure the light output using a luminometer.
-
Calculate the IC50 as described for the dose-response analysis.
Data Interpretation:
| Primary Assay (Fluorescence) IC50 | Orthogonal Assay (Chemiluminescence) IC50 | Interpretation |
| Potent (e.g., 5 µM) | Potent and similar (e.g., 7 µM) | Confirmed Hit: The compound is likely a true inhibitor. |
| Potent (e.g., 5 µM) | Inactive (>100 µM) | Likely False Positive: The compound was likely interfering with the fluorescence assay. |
Protocol 3: Biophysical Binding Assay - Surface Plasmon Resonance (SPR)
Objective: To directly measure the binding of this compound to the neuraminidase enzyme.
Methodology:
-
Immobilize the neuraminidase enzyme on an SPR sensor chip.
-
Prepare a series of concentrations of this compound in a suitable running buffer.
-
Inject the compound solutions over the sensor chip surface and measure the change in the SPR signal (response units, RU).
-
Regenerate the sensor surface between injections.
-
Analyze the binding data to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Data Interpretation:
| Binding Affinity (KD) | Stoichiometry | Interpretation |
| In a relevant range (e.g., µM to nM) | Close to 1:1 | Confirmed Direct Binding: Strong evidence of a true hit. |
| No detectable binding | N/A | Likely False Positive: The compound does not directly bind to the target. |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical flow for investigating a potential false positive in a fluorescence-based assay.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Neuraminidase activity provides a practical read-out for a high throughput influenza antiviral screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. optibrium.com [optibrium.com]
- 9. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season - PMC [pmc.ncbi.nlm.nih.gov]
mitigating cytotoxicity of 4-O-Methylepisappanol in antiviral assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the cytotoxicity of 4-O-Methylepisappanol in antiviral assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known antiviral activity?
A1: this compound is a homoisoflavonoid compound that can be isolated from the heartwood of Caesalpinia sappan.[1] It has been identified as a potent inhibitor of neuraminidase, an enzyme crucial for the release of influenza virus particles from infected cells. Its inhibitory activity has been quantified against several influenza A virus strains.
Q2: Why is cytotoxicity a concern when working with this compound?
A2: this compound is a phenolic compound. Phenolic compounds, in general, can exhibit cytotoxicity at certain concentrations.[2][3] Studies on extracts from Caesalpinia sappan, the natural source of this compound, have demonstrated cytotoxic effects on various cell lines.[4][5][6][7] While specific cytotoxicity data for purified this compound is limited in publicly available literature, the cytotoxic potential of related compounds and the source extract suggests that it is a critical parameter to assess in your experiments.
Q3: What is the Selectivity Index (SI) and why is it important?
A3: The Selectivity Index (SI) is a crucial parameter in antiviral drug discovery. It is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50) (SI = CC50 / EC50). A higher SI value indicates a greater therapeutic window, meaning the compound is effective against the virus at concentrations well below those that are toxic to the host cells. A high SI is a key indicator of a promising antiviral candidate.
Q4: What are the potential mechanisms of cytotoxicity for phenolic compounds like this compound?
A4: Phenolic compounds can induce cytotoxicity through various mechanisms. A common mechanism involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress and damage to cellular components like membranes, proteins, and DNA.[8] This can, in turn, trigger apoptotic pathways and cell death. Other mechanisms can include direct interference with cellular enzymes and signaling pathways.
Troubleshooting Guide
Issue: High cell death observed in my control wells treated with this compound alone.
-
Question: I am observing significant cell death in my uninfected control wells even at what I believe are low concentrations of this compound. How can I address this?
-
Answer: This indicates that the concentrations you are using are at or above the cytotoxic threshold for your specific cell line. It is essential to perform a dose-response cytotoxicity assay to determine the 50% cytotoxic concentration (CC50).
-
Recommendation: Follow the detailed "Experimental Protocol for Determining CC50" provided below. This will allow you to identify the non-toxic concentration range for your subsequent antiviral assays.
-
Issue: Difficulty in dissolving this compound, leading to precipitation in the culture medium.
-
Question: My this compound is not fully dissolving in the cell culture medium, and I see precipitates. Could this be causing cytotoxicity?
-
Answer: Yes, compound precipitation can lead to inaccurate results and can cause physical stress or localized high concentrations that are toxic to cells. Poor solubility is a common issue with natural products.[9][10][11]
-
Troubleshooting Steps:
-
Solvent Selection: Ensure you are using an appropriate solvent, such as DMSO, to prepare a concentrated stock solution before diluting it in your culture medium. Keep the final DMSO concentration in your assay low (typically ≤ 0.5%) to avoid solvent-induced toxicity.[12]
-
Solubility Enhancement: For compounds with persistent solubility issues, consider formulation strategies. The use of cyclodextrins has been shown to improve the solubility and reduce the toxicity of some compounds.[13]
-
Sonication: Briefly sonicating the stock solution before dilution may help to dissolve small aggregates.
-
-
Issue: My antiviral assay results are inconsistent and difficult to interpret due to background cytotoxicity.
-
Question: I am struggling to differentiate between true antiviral activity and the cytotoxic effects of this compound in my plaque reduction or yield reduction assays. What can I do?
-
Answer: This is a common challenge when a compound has a narrow therapeutic window. The key is to carefully select the concentrations of this compound for your antiviral assays based on its cytotoxicity profile.
-
Troubleshooting Steps:
-
Work within the Non-Toxic Range: Once you have determined the CC50 value, ensure that the concentrations used in your antiviral assays are well below this value. A good starting point is to use concentrations no higher than the CC10 (the concentration causing 10% cytotoxicity).
-
Optimize Incubation Time: For some compounds, cytotoxicity is time-dependent. Consider reducing the exposure time of the cells to the compound if your viral replication cycle allows for it.
-
Include Parallel Cytotoxicity Controls: Always run a parallel cytotoxicity assay (uninfected cells treated with the same concentrations of the compound) alongside your antiviral assay. This will allow you to directly assess the health of the cells at each compound concentration and normalize your antiviral data accordingly.
-
-
Data Summary
Table 1: Antiviral Activity of this compound against Influenza A Viruses
| Virus Strain | IC50 (µM) |
| A/Chicken/Korea/MS96/96 (H9N2) | 42.8 |
| A/PR/8/34 (H1N1) | 63.2 |
| A/Hong Kong/8/68 (H3N2) | 63.2 |
Source: Jeong HJ, et al. Biol Pharm Bull. 2012;35(5):786-90.[1]
Experimental Protocols
Protocol 1: Determination of the 50% Cytotoxic Concentration (CC50) using MTT Assay
This protocol allows for the quantitative assessment of the cytotoxicity of this compound.
-
Cell Seeding:
-
Seed a 96-well plate with your chosen cell line (e.g., MDCK, Vero, A549) at a density that will result in 80-90% confluency after 24 hours.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution to create a range of concentrations (e.g., 1000 µM to 1 µM).
-
After 24 hours of cell incubation, remove the growth medium and add 100 µL of fresh medium containing the different concentrations of this compound to the respective wells.
-
Include wells with medium containing the highest concentration of DMSO as a vehicle control and wells with medium only as a background control. Also include untreated cells as a negative control.
-
-
Incubation:
-
Incubate the plate for a period that is relevant to your antiviral assay (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of background) / (Absorbance of untreated cells - Absorbance of background)] * 100
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) and determine the CC50 value using non-linear regression analysis.
-
Visualizations
Caption: Workflow for determining the therapeutic window of this compound.
Caption: A hypothetical pathway for phenolic compound-induced cytotoxicity.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic and nongenotoxic effects of phenolic compounds in human pulp cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro studies data on anticancer activity of Caesalpinia sappan L. heartwood and leaf extracts on MCF7 and A549 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer activity of Caesalpinia sappan by... | F1000Research [f1000research.com]
- 6. The Cytotoxic and Anti-Migratory Properties of Caesalpinia sappan and Ficus septica, in Combination with Doxorubicin on 4T1 TNBC Cells with Nephroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 10. Revolutionizing Antiviral Therapeutics: Unveiling Innovative Approaches for Enhanced Drug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. The development, optimization and validation of an assay for high throughput antiviral drug screening against Dengue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Managing 4-O-Methylepisappanol Interference in Fluorescence-Based Assays
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and mitigating interference caused by 4-O-Methylepisappanol in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound causing unexpected results in my fluorescence assay?
A1: this compound is a homoisoflavonoid, a class of phenolic compounds.[1][2][3] Phenolic compounds are often intrinsically fluorescent (autofluorescent) and can also absorb light in the UV-visible range.[4][5] This can lead to two primary types of interference in fluorescence-based assays:
-
Autofluorescence: The compound itself emits light upon excitation, adding to the total fluorescence signal and potentially leading to false-positive results.[4][6][7]
-
Signal Quenching (Inner Filter Effect): The compound absorbs the excitation light intended for your fluorophore or the emission light from your fluorophore, leading to a decrease in the measured signal and potentially causing false-negative results.[7]
Q2: How can I confirm that this compound is the source of interference?
A2: To determine if this compound is interfering with your assay, you should run a series of control experiments. The simplest way to check for interference is to prepare a sample containing only this compound in your assay buffer (without any of your fluorescent probes or biological components) and measure the fluorescence at the excitation and emission wavelengths of your assay.[8] A significant signal in this control indicates that the compound is autofluorescent.
Q3: What are the general strategies to reduce or eliminate this interference?
A3: There are several strategies you can employ to mitigate interference from this compound:
-
Wavelength Selection: The most effective strategy is to use a fluorophore whose excitation and emission spectra do not overlap with the absorption and emission spectra of this compound. Phenolic compounds typically exhibit autofluorescence in the blue to green region of the spectrum (350-550 nm).[8] Therefore, selecting fluorophores that excite and emit in the red or far-red regions (620–750 nm) can often resolve the issue.[8][9]
-
Control and Subtract: If changing your fluorophore is not an option, you can run parallel control experiments with this compound alone at the same concentration used in your assay. The fluorescence from this control can then be subtracted from your experimental values.
-
Assay Reconfiguration: In some cases, it may be possible to switch to a non-fluorescence-based detection method, such as an absorbance-based or luminescence-based assay, to validate your findings.
Q4: I don't have access to a spectrophotometer to measure the fluorescence spectrum of this compound. What can I do?
A4: While directly measuring the spectrum is ideal, you can make an educated guess based on the properties of similar compounds. Flavonoids and other phenolic compounds typically absorb in the UV and near-UV regions and emit in the blue-green part of the spectrum. Therefore, as a starting point, assume that this compound will interfere with fluorophores like DAPI, Hoechst, FITC, and GFP. It is highly recommended to test a fluorophore from the red or far-red spectrum.
Troubleshooting Workflow
This workflow provides a step-by-step guide to identifying and mitigating interference from this compound.
Caption: A decision tree for troubleshooting fluorescence interference.
Experimental Protocols
Protocol 1: Determining the Fluorescence Spectrum of this compound
Objective: To determine the excitation and emission maxima of this compound to identify potential spectral overlap with assay fluorophores.
Materials:
-
This compound
-
Assay buffer
-
Fluorescence spectrophotometer or plate reader
-
Quartz cuvettes or appropriate microplates
Method:
-
Prepare a solution of this compound in your assay buffer at the highest concentration used in your experiments.
-
Emission Scan: a. Set the spectrophotometer to an excitation wavelength in the UV range (e.g., 350 nm). b. Scan the emission spectrum across a broad range (e.g., 370 nm to 700 nm). c. Identify the wavelength of maximum emission.
-
Excitation Scan: a. Set the spectrophotometer to the emission maximum determined in the previous step. b. Scan the excitation spectrum across a relevant range (e.g., 280 nm to 450 nm). c. Identify the wavelength of maximum excitation.
-
Repeat the emission scan using the determined excitation maximum to obtain the optimal emission spectrum.
Protocol 2: Quantifying and Correcting for Interference
Objective: To quantify the interference from this compound and correct the experimental data.
Method:
-
In your experimental plate setup, include the following controls:
-
Blank: Assay buffer only.
-
Compound Control: Assay buffer + this compound (at the same concentration as in the test wells).
-
Positive Control: All assay components (including fluorophore) without the test compound.
-
Test Wells: All assay components + this compound.
-
-
Run the assay and measure the fluorescence in all wells.
-
Data Correction: a. Subtract the average fluorescence of the "Blank" from all other wells. b. The corrected fluorescence for your test wells is calculated as: Corrected Signal = (Fluorescence of Test Well) - (Fluorescence of Compound Control)
Data Presentation: Fluorophore Selection Guide
To minimize spectral overlap, choose a fluorophore with excitation and emission maxima that are significantly different from those of this compound. Based on the general properties of phenolic compounds, it is advisable to use fluorophores that emit in the red to far-red region of the spectrum.
| Fluorophore Class | Common Dyes | Typical Excitation (nm) | Typical Emission (nm) | Likelihood of Interference |
| UV/Blue | DAPI, Hoechst | ~350-360 | ~460 | High |
| Green | FITC, Alexa Fluor 488, GFP | ~490-495 | ~515-525 | High |
| Orange/Red | Rhodamine, Texas Red, Cy3 | ~550-590 | ~570-615 | Moderate to Low |
| Far-Red | Alexa Fluor 647, Cy5 | ~650 | ~670 | Low |
| Near-Infrared | Alexa Fluor 680, Cy5.5 | ~680 | ~700 | Very Low |
Visualization of Spectral Overlap
The following diagram illustrates the concept of selecting a fluorophore to avoid spectral overlap with an interfering compound like this compound.
References
- 1. Naturally occurring homoisoflavonoids and their pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. phcogj.com [phcogj.com]
- 4. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 9. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Methods for 4-O-Methylepisappanol
Welcome to the technical support center for the purification of 4-O-Methylepisappanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound, a homoisoflavonoid from sources like Caesalpinia sappan, include High-Speed Counter-Current Chromatography (HSCCC), preparative High-Performance Liquid Chromatography (HPLC), and traditional column chromatography. Recrystallization is also a crucial final step for achieving high purity.
Q2: What are the typical impurities I can expect when purifying this compound from a crude plant extract?
A2: Crude extracts of Caesalpinia sappan are complex mixtures. Common impurities include other homoisoflavonoids (such as brazilin, sappanol, and protosappanin A), chalcones, tannins, and various other phenolic compounds.[1] The polarity of these impurities can be very similar to this compound, making separation challenging.
Q3: Can I use normal-phase column chromatography on silica gel for purification?
A3: Yes, normal-phase column chromatography using silica gel is a common method for the initial fractionation of the crude extract.[2] A gradient elution with a non-polar solvent system that gradually increases in polarity is typically employed.
Q4: Is reverse-phase chromatography a viable option?
A4: Reverse-phase chromatography is highly effective for purifying moderately polar compounds like this compound, especially in preparative HPLC. It separates compounds based on hydrophobicity and can be a powerful tool for removing closely related impurities.
Q5: What kind of yields and purity can I expect?
A5: The yield and purity are highly dependent on the chosen purification method and the quality of the starting material. High-Speed Counter-Current Chromatography (HSCCC) has been shown to be a highly effective one-step method. For instance, from 120 mg of an ethyl acetate extracted fraction of C. sappan, 20 mg of 4-O-methylsappanol was obtained with a purity of 90% and a recovery of 93%.[3] Column chromatography and preparative HPLC can also yield high purity, though multi-step processes may lead to lower overall yields.
Experimental Protocols
Protocol 1: High-Speed Counter-Current Chromatography (HSCCC)
This protocol is adapted from a study that successfully isolated 4-O-methylsappanol in a single step.[3]
-
Sample Preparation: Start with a crude extract of Caesalpinia sappan that has been partitioned with ethyl acetate.
-
Two-Phase Solvent System: A chloroform-methanol-water (4:3:2, v/v/v) system is used.
-
HSCCC Parameters:
-
Flow Rate: 1.0 mL/min
-
Revolution Speed: 900 rpm
-
Detection Wavelength: 280 nm
-
Separation Temperature: 25 °C
-
Sample Size: Dissolve 120 mg of the crude sample in a mixture of the upper and lower phases (10 mL each).
-
-
Stationary Phase Retention: Aim for a retention of the stationary phase of around 83%.[3]
Protocol 2: General Column Chromatography (Silica Gel)
This is a general protocol for the fractionation of a crude extract, which can be optimized for the isolation of this compound.
-
Stationary Phase: Silica gel (100-200 mesh).
-
Column Packing: Pack the column using a slurry of silica gel in a non-polar solvent (e.g., hexane or dichloromethane).
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase or a weak solvent and load it onto the column.
-
Elution: Start with a non-polar mobile phase (e.g., 100% dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol or acetone) in a stepwise or linear gradient. For example, a gradient of dichloromethane:methanol from 50:1 to 0:1 (v/v) can be used.[4]
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.
Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)
This protocol provides a starting point for developing a preparative HPLC method for the final purification of this compound from enriched fractions.
-
Column: A C18 reverse-phase column is suitable for this separation.
-
Mobile Phase: A gradient of 1% acetic acid in distilled water (Solvent A) and 1% acetic acid in methanol (Solvent B) can be effective.[5]
-
Gradient Elution: An example of a linear gradient is as follows[5]:
-
0 min, 5% B
-
5 min, 20% B
-
10 min, 30% B
-
15 min, 35% B
-
20 min, 45% B
-
25 min, 75% B
-
30 min, 95% B
-
35 min, 95% B
-
45 min, 5% B
-
-
Flow Rate: A typical flow rate for a preparative column is in the range of 10-20 mL/min.[4][5]
-
Detection: Monitor the elution at 280 nm.[3]
Data Presentation
Table 1: Quantitative Data for HSCCC Purification of 4-O-Methylsappanol [3]
| Parameter | Value |
| Starting Material | 120 mg of ethyl acetate extract |
| Yield of 4-O-Methylsappanol | 20 mg |
| Purity (by HPLC) | 90% |
| Mean Recovery | 93% |
Troubleshooting Guides
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Bands | - Inappropriate solvent system.- Column overloading.- Column channeling. | - Optimize the solvent system using TLC first.- Reduce the amount of sample loaded onto the column.- Ensure the column is packed uniformly without air bubbles. |
| Compound Elutes Too Quickly | - Mobile phase is too polar. | - Start with a less polar mobile phase or use a shallower gradient. |
| Compound Does Not Elute | - Mobile phase is not polar enough. | - Increase the polarity of the mobile phase more rapidly or switch to a stronger solvent. |
| Tailing of Peaks | - Compound interacting too strongly with the stationary phase.- Presence of acidic impurities. | - Add a small amount of a modifier (e.g., acetic acid or formic acid) to the mobile phase.- Ensure the silica gel is of high quality. |
Preparative HPLC Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak Splitting or Broadening | - Column overloading.- Inappropriate mobile phase pH.- Column degradation. | - Inject a smaller sample volume.- Adjust the pH of the mobile phase to ensure the compound is in a single ionic state.- Use a guard column and ensure the mobile phase is filtered. |
| Low Recovery | - Compound precipitating on the column.- Adsorption to the column matrix. | - Modify the mobile phase to improve solubility.- Consider a different stationary phase. |
| Baseline Noise or Drift | - Air bubbles in the system.- Contaminated mobile phase. | - Degas the mobile phase thoroughly.- Use high-purity solvents and filter them before use. |
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form Upon Cooling | - Solution is not saturated.- Compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to concentrate the solution.- Add a "bad" solvent (an anti-solvent) dropwise until the solution becomes cloudy, then heat to clarify and cool again.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal. |
| Oiling Out (Formation of an oil instead of crystals) | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly. | - Choose a solvent with a lower boiling point.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| Low Yield of Crystals | - Too much solvent was used.- The compound has significant solubility in the cold solvent. | - Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Ensure the solution is cooled thoroughly in an ice bath before filtration. |
| Colored Impurities in Crystals | - Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: A logical flowchart for troubleshooting common purification issues.
References
- 1. scielo.br [scielo.br]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. One-step isolation of sappanol and brazilin from Caesalpinia sappan and their effects on oxidative stress-induced retinal death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Homoisoflavonoids from Caesalpinia sappan displaying viral neuraminidases inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
stability of 4-O-Methylepisappanol in solution for long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 4-O-Methylepisappanol in solution for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known biological activity?
This compound is a homoisoflavonoid, a type of natural phenolic compound.[1][2][3][4] It has been identified as a neuraminidase inhibitor, which is a mechanism of action used by antiviral drugs to treat influenza.[5][6] Neuraminidase inhibitors work by blocking the release of new virus particles from infected host cells, thereby preventing the spread of the infection.[6][7][8]
Q2: What are the general factors that can affect the stability of this compound in solution?
-
pH: Phenolic compounds often exhibit optimal stability in acidic conditions and may degrade in neutral or alkaline solutions.[9]
-
Temperature: Higher temperatures generally accelerate the degradation of phenolic compounds.[9][10][11]
-
Light: Exposure to light, particularly UV light, can cause degradation of flavonoids and other phenolic compounds.[10][12][13]
-
Oxygen: The presence of oxygen can lead to oxidative degradation.[13]
-
Solvent: The choice of solvent can significantly impact stability. While organic solvents may offer better stability for some phenolic compounds compared to aqueous solutions, this is compound-specific.[9]
-
Presence of other substances: Interactions with other components in the solution, such as metal ions or other chemicals, can also affect stability.[10]
Q3: How should I prepare a stock solution of this compound?
It is recommended to dissolve this compound in an organic solvent such as DMSO, ethanol, or methanol to prepare a concentrated stock solution. For final experimental concentrations, this stock solution can then be diluted in the appropriate aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the experimental system.
Q4: What are the recommended storage conditions for this compound solutions?
Based on general knowledge of phenolic compound stability, it is recommended to:
-
Store stock solutions at -20°C or -80°C.
-
Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[10][12]
-
Aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
For working solutions in aqueous buffers, prepare them fresh before each experiment if possible. If short-term storage is necessary, keep them at 4°C and protected from light.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of biological activity in my experiment over time. | Degradation of this compound in the experimental solution. | 1. Check pH of your medium: If possible, adjust the pH to be slightly acidic, if compatible with your experimental system. 2. Minimize light exposure: Protect your experimental setup from direct light. 3. Control temperature: Ensure your experiments are conducted at a consistent and controlled temperature. Avoid elevated temperatures unless they are a specific requirement of the protocol. 4. Prepare fresh solutions: Prepare the final working solution of this compound immediately before use. |
| Precipitation observed in the solution. | Poor solubility of this compound in the aqueous buffer. | 1. Increase solvent concentration: If your experimental system allows, slightly increase the concentration of the organic solvent used for dilution. 2. Sonication: Briefly sonicate the solution to aid dissolution. 3. Lower the concentration: You may be exceeding the solubility limit of the compound in your specific buffer. Try working with a lower concentration. |
| Inconsistent experimental results. | Inconsistent concentration of active this compound due to degradation or improper storage. | 1. Standardize solution preparation: Ensure a consistent protocol for preparing and storing your solutions. 2. Aliquot stock solutions: This will prevent degradation from multiple freeze-thaw cycles. 3. Perform a stability test: Conduct a preliminary experiment to determine the stability of this compound under your specific experimental conditions (see the detailed protocol below). |
Quantitative Data Summary (Hypothetical)
Disclaimer: The following tables present hypothetical data to illustrate how stability data for this compound could be presented. These are not based on experimental results for this specific compound.
Table 1: Hypothetical Stability of this compound (10 µM) in Aqueous Buffer (pH 7.4) at Different Temperatures.
| Storage Time (days) | % Remaining at 4°C | % Remaining at 25°C (Room Temperature) | % Remaining at 37°C |
| 0 | 100 | 100 | 100 |
| 1 | 98 | 92 | 85 |
| 3 | 95 | 80 | 65 |
| 7 | 90 | 65 | 40 |
Table 2: Hypothetical Effect of pH on the Stability of this compound (10 µM) at 25°C.
| Storage Time (hours) | % Remaining at pH 5.0 | % Remaining at pH 7.4 | % Remaining at pH 8.5 |
| 0 | 100 | 100 | 100 |
| 6 | 99 | 95 | 88 |
| 12 | 98 | 90 | 75 |
| 24 | 96 | 82 | 60 |
Experimental Protocol: Determining the Stability of this compound in Solution
This protocol outlines a general method to assess the stability of this compound under specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
HPLC-grade solvent for stock solution (e.g., DMSO)
-
Experimental buffer (e.g., PBS, cell culture medium)
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Appropriate HPLC column (e.g., C18)
-
HPLC-grade mobile phase solvents
-
Temperature-controlled incubator
-
Light-protected containers (e.g., amber vials)
Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen organic solvent to make a concentrated stock solution (e.g., 10 mM).
-
Prepare Test Solutions: Dilute the stock solution with your experimental buffer to the final working concentration. Prepare enough solution for all time points.
-
Establish Initial Concentration (T=0): Immediately after preparation, take an aliquot of the test solution and analyze it by HPLC to determine the initial peak area of this compound. This will serve as the 100% reference.
-
Storage Conditions: Aliquot the remaining test solution into separate, light-protected containers for each time point and storage condition you want to test (e.g., 4°C, room temperature, 37°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), retrieve one aliquot from each storage condition.
-
HPLC Analysis: Analyze each aliquot by HPLC using the same method as for the T=0 sample.
-
Data Analysis:
-
Measure the peak area of this compound in each chromatogram.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 peak area using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
-
Plot the Data: Create a graph of % remaining versus time for each storage condition to visualize the degradation kinetics.
Visualizations
Caption: Experimental workflow for determining the stability of this compound.
Caption: Mechanism of action of this compound as a neuraminidase inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Naturally occurring homoisoflavonoids and their pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Neuraminidase inhibitor - Wikipedia [en.wikipedia.org]
- 6. What are neuraminidase inhibitors and how do they work? [synapse.patsnap.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements [mdpi.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comprehensive Guide to the Efficacy of Oseltamivir in Influenza Treatment
For Researchers, Scientists, and Drug Development Professionals
While a direct comparative analysis of 4-O-Methylepisappanol and oseltamivir is not feasible due to the current lack of scientific literature on the anti-influenza activity of this compound, this guide provides a comprehensive overview of the well-established efficacy of oseltamivir. Oseltamivir is a cornerstone of antiviral therapy for influenza, and this document details its mechanism of action, quantitative performance data from in vitro, in vivo, and clinical studies, and the experimental protocols used to generate this data.
Oseltamivir: Mechanism of Action
Oseltamivir is a prodrug that is converted in the body to its active form, oseltamivir carboxylate.[1][2] This active metabolite is a potent and selective inhibitor of the neuraminidase (NA) enzyme of influenza A and B viruses.[2][3] The NA enzyme is crucial for the release of newly formed virus particles from infected cells.[1][3] By blocking this enzyme, oseltamivir carboxylate prevents the spread of the virus to other cells in the respiratory tract.[1][3]
Data Presentation: Efficacy of Oseltamivir
The efficacy of oseltamivir has been demonstrated across a range of studies, from laboratory-based in vitro and in vivo experiments to clinical trials in humans.
In Vitro Efficacy
The in vitro activity of oseltamivir is typically measured by the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the activity of the viral neuraminidase or viral replication by 50%.
| Influenza Virus Strain | Assay Type | IC50 (nM) | Reference |
| Influenza A/Texas (H1N1) | Neuraminidase Inhibition | 0.18 ± 0.11 | [4] |
| Influenza B/Yamagata | Neuraminidase Inhibition | 16.76 ± 4.10 | [4] |
| Influenza A(H1N1)pdm09 | Neuraminidase Inhibition | 130 and 150 (for 2 resistant isolates) | [5] |
| Influenza A/Mississippi/3/2001 (H1N1) | Plaque Assay | 1.4 (prophylactic) / 45 (therapeutic) | [6] |
| Oseltamivir-resistant A/Mississippi/3/2001 (H1N1) H275Y | Plaque Assay | 13 (prophylactic) / 49 (therapeutic) | [6] |
| Influenza A (H3N2) | Neuraminidase Inhibition | 1.92 ± 0.24 (for a derivative) | [7] |
| Influenza B | Neuraminidase Inhibition | 0.00114 | [7] |
In Vivo Efficacy
Animal models, particularly ferrets and mice, are crucial for evaluating the in vivo efficacy of antiviral drugs. These studies assess the drug's ability to reduce viral load, prevent transmission, and improve clinical outcomes.
| Animal Model | Influenza Virus Strain | Key Findings | Reference |
| Ferret | Influenza A(H1N1) | Oseltamivir prevented infectious virus shedding. | [8] |
| Ferret | Influenza A(H3N2) | Oseltamivir prevented shedding in 50% of animals and reduced peak viral titer in infected animals. | [8] |
| Macaque | Influenza A(H1N1)pdm09 | Viral titers were too low to draw conclusive results. | [9] |
| Mouse (obese) | Influenza A | Oseltamivir treatment did not improve viral clearance. | [10] |
Clinical Efficacy
In human clinical trials, the efficacy of oseltamivir is often measured by the reduction in the duration of symptoms and the prevention of complications.
| Study Population | Key Findings | Reference |
| Adults with confirmed influenza | Reduced duration of symptoms by 21% (approximately 25.2 hours). | [11] |
| Adults and children with influenza-like illness | Reduced symptom duration by a median of one day. | [12] |
| Household contacts of influenza cases | Oseltamivir treatment of the index case was not associated with a statistically significant reduction in household transmission. | [13] |
| Outpatients in Bangladesh | Modest reduction in the duration of symptoms and virus shedding, even when started ≥48 hours after onset. | [14][15] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of oseltamivir.
Neuraminidase Inhibition (NI) Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.
Principle: The viral neuraminidase cleaves a substrate, which then fluoresces or produces a chemiluminescent signal. The presence of an inhibitor reduces the signal in a dose-dependent manner.
Detailed Protocol:
-
Virus Preparation: Influenza viruses are grown in cell culture (e.g., Madin-Darby canine kidney - MDCK cells) and the virus-containing supernatant is harvested. The virus titer is determined using a hemagglutination assay.
-
Drug Dilution: Oseltamivir carboxylate is serially diluted to create a range of concentrations.
-
Assay Setup: In a 96-well plate, a standardized amount of virus is mixed with each drug dilution and incubated.
-
Substrate Addition: A fluorogenic or chemiluminescent neuraminidase substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid - MUNANA) is added to each well.[16]
-
Incubation: The plate is incubated to allow the enzymatic reaction to proceed.
-
Signal Detection: The fluorescence or chemiluminescence is measured using a plate reader.
-
Data Analysis: The percentage of neuraminidase inhibition is calculated for each drug concentration relative to a no-drug control. The IC50 value is determined by plotting the inhibition percentage against the drug concentration.
Plaque Reduction Assay
This assay determines the concentration of an antiviral drug required to reduce the number of viral plaques by 50% (PRNT50).
Principle: A viral plaque is a visible clear area that develops on a monolayer of cells as the virus infects and kills the surrounding cells. An effective antiviral will reduce the number and size of these plaques.
Detailed Protocol:
-
Cell Seeding: A monolayer of susceptible cells (e.g., MDCK cells) is grown in multi-well plates.[17]
-
Virus and Drug Incubation: A known amount of virus is pre-incubated with serial dilutions of the antiviral drug.
-
Infection: The cell monolayers are washed, and the virus-drug mixtures are added to the cells.
-
Overlay: After an incubation period to allow for viral entry, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar or Avicel) to restrict virus spread to adjacent cells.[17][18]
-
Incubation: The plates are incubated for several days to allow for plaque formation.
-
Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Plaque Counting: The number of plaques in each well is counted.
-
Data Analysis: The percentage of plaque reduction is calculated for each drug concentration compared to a no-drug control. The PRNT50 is then determined.
Hemagglutination (HA) Assay
This assay is used to titrate the amount of influenza virus in a sample.
Principle: The hemagglutinin (HA) protein on the surface of the influenza virus binds to sialic acid receptors on red blood cells (RBCs), causing them to agglutinate (form a lattice structure).[19][20]
Detailed Protocol:
-
Sample Dilution: Serial dilutions of the virus-containing sample are made in a V-bottom 96-well plate.[19]
-
RBC Addition: A standardized suspension of red blood cells (e.g., from chicken or turkey) is added to each well.[20]
-
Incubation: The plate is incubated at room temperature to allow for hemagglutination.
-
Observation: The wells are observed for the pattern of RBCs. A diffuse lattice indicates hemagglutination, while a tight button of RBCs at the bottom of the well indicates no agglutination.[19]
-
Titer Determination: The hemagglutination titer is the reciprocal of the highest dilution of the virus that still causes complete hemagglutination.[19]
Conclusion
Oseltamivir is a well-characterized antiviral drug with proven efficacy against influenza A and B viruses. Its mechanism of action, targeting the viral neuraminidase, is well understood and has been the basis for its successful clinical use. The quantitative data from in vitro, in vivo, and clinical studies provide a robust evidence base for its role in the management of influenza. The standardized experimental protocols outlined in this guide are fundamental to the continued evaluation of oseltamivir and the development of new anti-influenza therapeutics.
References
- 1. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. droracle.ai [droracle.ai]
- 4. Pharmacokinetic-Pharmacodynamic Determinants of Oseltamivir Efficacy Using Data from Phase 2 Inoculation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors in the Japanese 2015-16 season: Comparison with the 2010-11 to 2014-15 seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluating Probenecid or Oseltamivir Inhibition of Influenza A Virus Replication Through Plaque Assay or Fluorescent Focus Assay Using Non-Structural Protein 1–H1N1 Venus Reporter Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Influenza Virus Replication by Oseltamivir Derivatives [mdpi.com]
- 8. Utilising animal models to evaluate oseltamivir efficacy against influenza A and B viruses with reduced in vitro susceptibility | PLOS Pathogens [journals.plos.org]
- 9. Utilising animal models to evaluate oseltamivir efficacy against influenza A and B viruses with reduced in vitro susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. 2minutemedicine.com [2minutemedicine.com]
- 12. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 13. Effects of oseltamivir treatment on duration of clinical illness and viral shedding, and household transmission of influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy of oseltamivir treatment started within 5 days of symptom onset to reduce influenza illness duration and virus shedding in an urban setting in Bangladesh: a randomised placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. journals.asm.org [journals.asm.org]
- 17. Influenza virus plaque assay [protocols.io]
- 18. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 20. The Hemagglutination Assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
A Comparative Analysis of Neuraminidase Inhibition: 4-O-Methylepisappanol versus Zanamivir
In the ongoing search for novel antiviral agents, particularly against influenza viruses, the neuraminidase enzyme remains a prime target for therapeutic intervention. This guide provides a detailed comparison of the neuraminidase inhibitory activities of 4-O-Methylepisappanol, a natural homoisoflavonoid, and zanamivir, a well-established antiviral drug. This objective analysis is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action: A Tale of Two Inhibitors
Influenza neuraminidase is a crucial enzyme that facilitates the release of newly formed virus particles from infected host cells by cleaving sialic acid residues. Inhibition of this enzyme effectively traps the virus at the cell surface, preventing its spread and propagation.
Zanamivir , a synthetic analogue of sialic acid, acts as a competitive inhibitor of neuraminidase. Its structure is designed to fit snugly into the active site of the enzyme, preventing the natural substrate, sialic acid, from binding. This competitive inhibition is a hallmark of rationally designed enzyme inhibitors.
In contrast, This compound , isolated from the heartwood of Caesalpinia sappan, belongs to the homoisoflavonoid class of compounds. Studies on related homoisoflavonoids from the same source suggest a reversible, noncompetitive mode of inhibition. This implies that this compound binds to a site on the neuraminidase enzyme that is distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency without directly competing with the substrate.
Quantitative Comparison of Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor. The following table summarizes the available IC50 values for this compound and zanamivir against various influenza A virus strains. It is important to note that these values were determined in separate studies and may not be directly comparable due to potential variations in experimental conditions.
| Inhibitor | Influenza A Strain | IC50 |
| This compound | A/Chicken/Korea/MS96/96 (H9N2) | 42.8 µM[1][2] |
| A/PR/8/34 (H1N1) | 63.2 µM[1][2] | |
| A/Hong Kong/8/68 (H3N2) | 63.2 µM[1][2] | |
| Zanamivir | A/Quail/HK/G1/97 (H9N2) | 7 ± 1 nM[3] |
| A/CK/HK/G9/97 (H9N2) | 10 ± 2 nM[3] | |
| A/PR/8/34 (H1N1) | 0.751 to 3.62 nM (mean 1.64 nM)[4] | |
| A/Hong Kong/8/68 (H3N2) | Data not available for direct comparison |
Note: The IC50 values for zanamivir are significantly lower (in the nanomolar range) compared to those for this compound (in the micromolar range), indicating that zanamivir is a substantially more potent inhibitor of neuraminidase in vitro.
Experimental Protocols
The following is a representative protocol for a fluorescence-based neuraminidase inhibition assay, a common method for determining the IC50 values of potential inhibitors. This protocol is based on the widely used MUNANA (2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate method.[5][6][7]
Materials:
-
Influenza virus stock
-
Neuraminidase inhibitor (e.g., this compound, Zanamivir)
-
MUNANA substrate
-
Assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)
-
Stop solution (e.g., ethanol/NaOH mixture)
-
96-well black microplates
-
Fluorometer
Procedure:
-
Virus Titration:
-
Perform serial dilutions of the virus stock in assay buffer to determine the optimal concentration that yields a linear fluorescent signal over the incubation period.
-
-
Inhibitor Dilution:
-
Prepare a series of dilutions of the test inhibitor in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the diluted virus to each well.
-
Add an equal volume of each inhibitor dilution to the respective wells. Include control wells with virus and assay buffer only (no inhibitor) and blank wells with assay buffer only.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Add a fixed volume of the MUNANA substrate to all wells to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
-
Reaction Termination and Measurement:
-
Stop the reaction by adding a stop solution to each well.
-
Measure the fluorescence intensity of each well using a fluorometer with appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 450 nm emission for the product 4-methylumbelliferone).
-
-
Data Analysis:
-
Subtract the background fluorescence (from blank wells) from all readings.
-
Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing the Mechanisms and Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Figure 1: Mechanism of Neuraminidase Action and Inhibition.
Figure 2: Experimental Workflow for a Fluorometric Neuraminidase Inhibition Assay.
Conclusion
Zanamivir is a highly potent, competitive inhibitor of influenza neuraminidase, with IC50 values in the low nanomolar range. This compound, a natural product, demonstrates neuraminidase inhibitory activity, albeit at significantly higher concentrations (micromolar range), and likely acts through a noncompetitive mechanism. While this compound's potency is considerably lower than that of zanamivir, its distinct chemical scaffold and noncompetitive mode of action may offer advantages in overcoming resistance mechanisms that affect active-site inhibitors. Further research, including direct comparative studies under identical conditions and in vivo efficacy assessments, is warranted to fully elucidate the therapeutic potential of this compound and other homoisoflavonoids as neuraminidase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Efficacy of Zanamivir against Avian Influenza A Viruses That Possess Genes Encoding H5N1 Internal Proteins and Are Pathogenic in Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antiviral Potential of 4-O-Methylepisappanol: A Comparative Guide for Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel and drug-resistant viral strains necessitates a continuous search for new antiviral agents. 4-O-Methylepisappanol, a natural compound isolated from the heartwood of Caesalpinia sappan, has demonstrated in vitro activity against influenza viruses, positioning it as a candidate for further investigation.[1] This guide provides a comparative framework for validating the antiviral activity of this compound in animal models, benchmarking it against established antiviral drugs. Due to the current lack of in vivo data for this compound, this document serves as a roadmap for future preclinical studies, outlining the necessary experiments and data required for a comprehensive evaluation.
In Vitro Antiviral Activity: A Preliminary Comparison
Prior to embarking on costly and complex animal studies, a thorough in vitro characterization is essential. This compound has been identified as a neuraminidase inhibitor, a mechanism of action shared with the widely used anti-influenza drug, Oseltamivir.[1] Neuraminidase is a crucial viral enzyme that facilitates the release of newly formed virus particles from infected cells, thereby propagating the infection.
| Compound | Virus Strain | IC50 (µM) | Mechanism of Action | Reference |
| This compound | A/Chicken/Korea/MS96/96 (H9N2) | 42.8 | Neuraminidase Inhibitor | [1] |
| A/PR/8/34 (H1N1) | 63.2 | Neuraminidase Inhibitor | [1] | |
| A/Hong Kong/8/68 (H3N2) | 63.2 | Neuraminidase Inhibitor | [1] | |
| Oseltamivir Acid (Active Metabolite) | Influenza A (H3N2) | 0.065 µg/mL (~0.23 µM) | Neuraminidase Inhibitor | [2] |
Note: The provided IC50 for Oseltamivir is in µg/mL and has been converted to µM for a more direct comparison, assuming the molecular weight of Oseltamivir acid. Direct comparison of IC50 values should be made with caution due to potential differences in experimental assays.
In Vivo Efficacy: A Template for Future Studies
Animal models are indispensable for evaluating the therapeutic potential of an antiviral candidate. The mouse model of influenza is a well-established and cost-effective system for assessing efficacy.[3] Below is a template table summarizing key efficacy parameters, populated with representative data for the approved antiviral drug Oseltamivir. This serves as a benchmark for the data that needs to be generated for this compound.
| Compound | Animal Model | Virus Strain | Dosage | Route of Administration | Key Efficacy Endpoints | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Oseltamivir | BALB/c mice | Influenza A/PA/10/2010 (H3N2) | 20 mg/kg/dose, BID | Oral | - Increased survival rate- Reduced weight loss | |
| BALB/c mice | Influenza B/Sichuan/279/99 | 10 mg/kg/dose, TID | Oral | - Increased survival rate- Reduced weight loss |
Experimental Protocols: A Roadmap for In Vivo Validation
To generate the necessary data for this compound, a robust and well-defined experimental protocol is crucial. The following outlines a standard methodology for assessing in vivo antiviral efficacy in a murine model of influenza.
Objective: To determine the in vivo antiviral efficacy of this compound against a lethal influenza virus infection in mice.
Materials:
-
Compound: this compound (purity >95%)
-
Vehicle: Appropriate solvent for this compound (e.g., sterile water with a solubilizing agent)
-
Positive Control: Oseltamivir
-
Animal Model: Female BALB/c mice, 6-8 weeks old
-
Virus: Mouse-adapted influenza A virus (e.g., A/Puerto Rico/8/34 (H1N1)) at a predetermined lethal dose (e.g., 5 x LD50)
-
Anesthetic: Isoflurane or equivalent
Procedure:
-
Acclimatization: Animals are acclimatized for at least 7 days before the experiment.
-
Infection: Mice are lightly anesthetized and intranasally inoculated with the influenza virus.
-
Treatment:
-
Treatment with this compound, Oseltamivir, or vehicle is initiated at a specified time point post-infection (e.g., 4 hours or 24 hours).
-
The compounds are administered via a clinically relevant route, such as oral gavage, once or twice daily for a specified duration (e.g., 5 days).
-
-
Monitoring:
-
Survival: Mice are monitored daily for 14-21 days, and the survival rate is recorded.
-
Body Weight: Individual body weights are measured daily as an indicator of morbidity.
-
Clinical Signs: Mice are observed for clinical signs of illness (e.g., ruffled fur, lethargy, hunched posture).
-
-
Viral Load Determination (Satellite Group):
-
A separate group of mice is euthanized at specific time points post-infection (e.g., days 2, 4, and 6).
-
Lungs are harvested, and viral titers are determined by plaque assay or quantitative RT-PCR.
-
-
Histopathology (Satellite Group):
-
Lung tissues are collected, fixed in formalin, and processed for histopathological examination to assess the degree of inflammation and tissue damage.
-
Statistical Analysis: Survival curves are analyzed using the log-rank (Mantel-Cox) test. Differences in body weight and viral titers are analyzed using appropriate statistical tests (e.g., t-test or ANOVA).
Visualizing the Pathway and Process
To better understand the context of this research, the following diagrams illustrate the influenza virus life cycle, the target of neuraminidase inhibitors, and the experimental workflow.
Caption: Influenza virus life cycle and the target of neuraminidase inhibitors.
Caption: Experimental workflow for in vivo antiviral efficacy testing.
Conclusion and Future Directions
While in vitro data for this compound shows promise as a neuraminidase inhibitor, its true therapeutic potential can only be ascertained through rigorous in vivo studies. This guide provides a clear framework for conducting such an evaluation, using established antiviral agents as benchmarks. The successful completion of these studies will be a critical step in determining whether this compound warrants further development as a novel anti-influenza drug. Future research should also explore its efficacy against a broader range of influenza strains, including oseltamivir-resistant variants, and investigate its pharmacokinetic and toxicological profiles.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. In vitro anti-influenza viral activities of constituents from Caesalpinia sappan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Ethanolic Caesalpinia sappan Fraction on In Vitro Antiviral Activity against Porcine Reproductive and Respiratory Syndrome Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Homoisoflavonoid Activity Against Influenza Neuraminidase Subtypes
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Neuraminidase Inhibitory Activity of Compounds from Caesalpinia sappan
The emergence of drug-resistant influenza strains necessitates the discovery of novel antiviral agents. Natural products are a promising source for such discoveries, with homoisoflavonoids from Caesalpinia sappan showing potential as influenza neuraminidase (NA) inhibitors. This guide provides a comparative overview of the inhibitory activity of these compounds, including episappanol and its analogs, against various influenza A neuraminidase subtypes. While specific inhibitory data for 4-O-Methylepisappanol against multiple neuraminidase subtypes is not detailed in the primary literature, this guide presents data on closely related compounds isolated from the same plant source, offering valuable insights into their potential cross-reactivity.
Inhibitory Activity Against Neuraminidase Subtypes
The inhibitory effects of various homoisoflavonoids isolated from the heartwood of Caesalpinia sappan were evaluated against H1N1, H3N2, and H9N2 neuraminidase subtypes. The half-maximal inhibitory concentrations (IC50) are summarized below. Oseltamivir, a clinically approved neuraminidase inhibitor, is included for reference.
| Compound | H1N1 IC50 (µM) | H3N2 IC50 (µM) | H9N2 IC50 (µM) |
| Sappanone A | 0.7 | 1.1 | 1.0 |
| Sappanone B | 134.5 | 134.6 | 115.2 |
| 3-Deoxysappanone B | >200 | >200 | >200 |
| Sappanol | 197.1 | 195.6 | 167.7 |
| Episappanol | 204.4 | 192.9 | 189.9 |
| 3'-Deoxysappanol | 42.8 | 51.5 | 45.4 |
| Oseltamivir | 0.0058 | 0.0056 | 0.0012 |
Data sourced from Jeong et al. (2012). Biol. Pharm. Bull.[1][2]
Experimental Protocols
The following is a detailed methodology for the neuraminidase inhibition assay used to determine the IC50 values.
Principle:
This assay is a fluorescence-based method that measures the enzymatic activity of influenza neuraminidase.[1][3] The enzyme cleaves a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), to release a fluorescent product, 4-methylumbelliferone (4-MU).[1][3] In the presence of an inhibitor, the rate of 4-MU production is reduced. The IC50 value is the concentration of the inhibitor required to reduce neuraminidase activity by 50%.[1][3]
Materials and Reagents:
-
Influenza virus subtypes (e.g., H1N1, H3N2, H9N2)
-
Test compounds (e.g., this compound) and control inhibitor (e.g., Oseltamivir)
-
2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay Buffer: 32.5 mM MES, 4 mM CaCl2, pH 6.5
-
Stop Solution: 0.14 M NaOH in 83% ethanol
-
96-well black, flat-bottom microplates
-
Fluorometer (excitation: 365 nm, emission: 450 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the MUNANA substrate.
-
Prepare serial dilutions of the test compounds and the control inhibitor in the assay buffer.
-
-
Enzyme Reaction:
-
Add 50 µL of the assay buffer to each well of a 96-well plate.
-
Add 10 µL of the serially diluted test compounds or control inhibitor to the respective wells.
-
Add 30 µL of the virus solution (containing neuraminidase) to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
-
Substrate Addition and Incubation:
-
Add 10 µL of the MUNANA substrate solution to each well to initiate the reaction.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Termination of Reaction and Fluorescence Measurement:
-
Stop the reaction by adding 150 µL of the stop solution to each well.
-
Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
-
Data Analysis:
-
The percentage of neuraminidase inhibition is calculated using the following formula: % Inhibition = [1 - (Fluorescence of test sample / Fluorescence of virus control)] x 100
-
The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Experimental Workflow
Workflow for Neuraminidase Inhibition Assay
References
- 1. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-O-Methylepisappanol and other homoisoflavonoids, focusing on their anti-inflammatory, anticancer, and antiviral properties. The information is presented through structured data tables, detailed experimental protocols, and visualizations of key signaling pathways to facilitate objective comparison and support further research and development.
Comparative Biological Activities of Homoisoflavonoids
The biological efficacy of homoisoflavonoids is significantly influenced by their structural characteristics. The following tables summarize the available quantitative data on the anti-inflammatory, anticancer, and neuraminidase inhibitory activities of this compound and related compounds.
Anti-Inflammatory Activity
The anti-inflammatory potential of homoisoflavonoids has been evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.
| Compound | Structure | IC50 (µM) for NO Inhibition | Source |
| Sappanone A | 3.5 | [1] | |
| 3'-Deoxysappanone B | 5.7 | [1] | |
| Sappanol | 12.2 | [1] | |
| This compound | Not explicitly found | ||
| Brazilin | Not explicitly found | ||
| Protosappanin A | >50 | [1] |
Note: Lower IC50 values indicate greater potency. The lack of a specific IC50 value for this compound in this assay highlights a gap in the current literature.
Anticancer Activity
The cytotoxic effects of homoisoflavonoids have been assessed against various cancer cell lines. The data, however, is derived from different studies, and direct comparison should be made with caution due to variations in experimental conditions.
| Compound/Extract | Cell Line | IC50 | Source |
| Caesalpiniaphenol G | HL-60 | 16.7 µg/mL | [2] |
| Caesalpiniaphenol H | HL-60 | 22.5 µg/mL | [2] |
| Caesalpinia sappan Ethanolic Extract | A549 (Lung Cancer) | 45.19 µg/mL | [3] |
| Caesalpinia sappan Ethanolic Extract | CHO-K1 | 67 µg/mL | [4] |
| Brazilin | KG1 (Leukemia) | 13.30 µg/mL | [2] |
| Brazilin | KG1a (Leukemia Stem Cell) | 12.24 µg/mL | [2] |
| 3-Deoxysappanchalcone | KYSE 30 (Esophageal Cancer) | 19.8 µM | [5] |
| 3-Deoxysappanchalcone | KYSE 410 (Esophageal Cancer) | 12.2 µM | [5] |
Antiviral Activity (Neuraminidase Inhibition)
Several homoisoflavonoids from Caesalpinia sappan have demonstrated potent inhibitory activity against viral neuraminidases, a key target for influenza therapeutics.
| Compound | Influenza A Strain | IC50 (µM) | Source |
| Sappanone A | H1N1 | 0.7 | [2] |
| H3N2 | 1.1 | [2] | |
| H9N2 | 1.0 | [2] | |
| Saturated Homoisoflavonoid (Sappanone B) | H1N1, H3N2, H9N2 | >100 | [2] |
A key SAR finding is that the α,β-unsaturated carbonyl group in the A-ring of sappanone A is crucial for its potent neuraminidase inhibitory activity, as the saturated analog (sappanone B) showed no significant inhibition[2].
Key Signaling Pathways Modulated by Homoisoflavonoids
Homoisoflavonoids exert their biological effects by modulating several key signaling pathways involved in inflammation and cancer progression. The primary pathways identified are the NF-κB, MAPK, and PI3K/Akt pathways.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Upon stimulation by inflammatory signals like LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS and COX-2. Homoisoflavonoids such as brazilein and sappanone A have been shown to suppress this pathway by inhibiting the phosphorylation of IKKβ and the degradation of IκBα, thereby preventing NF-κB nuclear translocation and reducing the expression of inflammatory mediators[6][7][8].
Caption: NF-κB signaling pathway and the inhibitory action of homoisoflavonoids.
MAPK and PI3K/Akt Signaling in Cancer and Inflammation
The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways are critical for cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of cancer. Flavonoids, the broader class to which homoisoflavonoids belong, are known to modulate these pathways. For instance, sappanone A has been shown to induce the Nrf2/HO-1 pathway via p38 MAPK activation, which contributes to its anti-inflammatory effects[1]. In cancer, brazilein has been found to inhibit breast cancer cell growth by modulating the GSK-3β/β-catenin pathway, which is downstream of Akt signaling[9].
References
- 1. Sappanone A exhibits anti-inflammatory effects via modulation of Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer activity of Caesalpinia sappan by... | F1000Research [f1000research.com]
- 4. researchgate.net [researchgate.net]
- 5. repository.uin-malang.ac.id [repository.uin-malang.ac.id]
- 6. Brazilein Suppresses Inflammation through Inactivation of IRAK4-NF-κB Pathway in LPS-Induced Raw264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sappanone A Alleviated IL-1β-Induced Inflammation in OA Chondrocytes through Modulating the NF-κB and Nrf2/HO-1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of 4-O-Methylepisappanol and Other Natural Neuraminidase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuraminidase inhibitory potential of 4-O-Methylepisappanol and other naturally occurring compounds. The data presented is compiled from various scientific studies to aid in the evaluation of these compounds as potential antiviral agents.
Neuraminidase, a key enzyme in the life cycle of the influenza virus, has become a prime target for antiviral drug development. The inhibition of this enzyme prevents the release of newly formed virus particles from infected cells, thereby halting the spread of infection. While synthetic neuraminidase inhibitors are commercially available, the emergence of drug-resistant viral strains has spurred the search for novel inhibitors from natural sources. This guide focuses on a comparative analysis of this compound, a homoisoflavonoid from Caesalpinia sappan, with other natural compounds that have demonstrated neuraminidase inhibitory activity.
Quantitative Comparison of Inhibitory Activity
The inhibitory efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the IC50 values of this compound and other selected natural neuraminidase inhibitors against various influenza virus strains. A lower IC50 value indicates a higher inhibitory potency.
| Compound | Natural Source | Influenza Virus Strain | IC50 (µM) |
| 4-O-Methylsappanol | Caesalpinia sappan | H1N1 | 134.6[1] |
| H3N2 | 115.2[1] | ||
| Episappanol | Caesalpinia sappan | H1N1 | 204.4[1] |
| H3N2 | 192.9[1] | ||
| H9N2 | 167.7[1] | ||
| Sappanone A | Caesalpinia sappan | H1N1 | 0.7[1][2][3] |
| H3N2 | 1.1[1][2][3] | ||
| H9N2 | 1.0[1][2][3] | ||
| 3-Deoxysappanchalcone | Caesalpinia sappan | H3N2 | 1.06 µg/mL |
| Sappanchalcone | Caesalpinia sappan | H3N2 | 2.06 µg/mL |
| Garcinia Acid | Garcinia atroviridis | H1N1 | 298.32 - 304.31[4] |
| Theaflavin | Green Tea | H1N1 | Not specified, but identified as a strong inhibitor.[5] |
| Salvianolic acid A | Salvia miltiorrhiza | Wild-type N2 | 12.8[1] |
| H274Y-mutated N2 | 5.3[1] | ||
| Oseltamivir (Control) | Synthetic | H1N1 | 0.0058 |
| H3N2 | 0.0056 | ||
| H9N2 | 0.0012 |
Experimental Protocols
The determination of neuraminidase inhibitory activity is crucial for the evaluation of potential antiviral compounds. A widely used method is the fluorescence-based neuraminidase inhibition assay.
Principle of the Assay
This assay relies on a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). The neuraminidase enzyme cleaves the sialic acid from MUNANA, releasing the fluorescent product 4-methylumbelliferone (4-MU). The intensity of the fluorescence is directly proportional to the neuraminidase activity. In the presence of an inhibitor, the enzymatic activity is reduced, leading to a decrease in fluorescence.
Materials
-
Influenza virus stock (e.g., H1N1, H3N2 strains)
-
Neuraminidase inhibitor compounds (test compounds and positive control like Oseltamivir)
-
MUNANA substrate
-
Assay buffer (e.g., MES buffer with CaCl2)
-
Stop solution (e.g., glycine-NaOH buffer)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
Dilute the virus stock to a working concentration that gives a linear fluorescence signal over time.
-
Prepare the MUNANA substrate solution in the assay buffer.
-
-
Assay Protocol:
-
Add a fixed volume of the diluted virus to each well of the 96-well plate.
-
Add an equal volume of the serially diluted inhibitor or control to the respective wells.
-
Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.
-
Incubate the plate at 37°C for a defined time (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity of each well using a fluorescence microplate reader (Excitation: ~365 nm, Emission: ~450 nm).
-
Subtract the background fluorescence (wells with no virus).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the virus-only control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing the Mechanism of Action
The following diagrams illustrate the general mechanism of influenza virus release and the point of intervention for neuraminidase inhibitors.
Figure 1: Influenza Virus Release and Inhibition.
The diagram above illustrates the final stages of the influenza virus life cycle. The neuraminidase enzyme is crucial for cleaving sialic acid receptors on the host cell surface, allowing the newly formed virus particles to be released and infect other cells. Natural neuraminidase inhibitors, such as this compound, block the active site of this enzyme, preventing the cleavage of sialic acid and trapping the virus on the cell surface, thus inhibiting its propagation.
Figure 2: Neuraminidase Inhibition Assay Workflow.
This flowchart outlines the key steps involved in a typical fluorescence-based neuraminidase inhibition assay used to determine the IC50 values of potential inhibitors. The process begins with the preparation of reagents and culminates in the analysis of fluorescence data to quantify the inhibitory potency of the test compounds.
Concluding Remarks
The comparative data presented in this guide highlights the potential of natural compounds as a source for novel neuraminidase inhibitors. While this compound demonstrates moderate inhibitory activity, other compounds from Caesalpinia sappan, such as Sappanone A, exhibit significantly higher potency. Further research, including structure-activity relationship studies, is warranted to optimize the efficacy of these natural products. The standardized experimental protocol provided serves as a foundation for consistent and reliable evaluation of such compounds in the quest for new antiviral therapies. The continued exploration of nature's chemical diversity is a promising avenue for addressing the ongoing challenge of influenza and emerging viral threats.
References
- 1. researchgate.net [researchgate.net]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Suitable Natural Inhibitor against Influenza A (H1N1) Neuraminidase Protein by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Susceptibilities of Antiviral-Resistant Influenza Viruses to Novel Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Non-Competitive Inhibition of Neuraminidase by a Homoisoflavonoid from Caesalpinia sappan
A comparative analysis of 4-O-Methylepisappanol's proposed mechanism against established competitive inhibitors.
This guide provides a comparative analysis of the neuraminidase inhibitor this compound, a natural homoisoflavonoid derived from Caesalpinia sappan. While direct kinetic data for this compound is not extensively available in current literature, this guide draws upon robust evidence from the closely related and potent compound, Sappanone A, isolated from the same plant. A pivotal study has demonstrated that homoisoflavonoids from Caesalpinia sappan function as reversible, non-competitive inhibitors of viral neuraminidase.[1][2][3] This stands in contrast to the mechanism of widely-used antiviral drugs like Oseltamivir and Zanamivir, which act as competitive inhibitors.
This document will delve into the experimental data supporting these distinct inhibitory mechanisms, present detailed experimental protocols for neuraminidase inhibition assays, and provide visual representations of the molecular interactions and experimental workflows to aid researchers, scientists, and drug development professionals.
Comparative Analysis of Neuraminidase Inhibitors
The efficacy of a neuraminidase inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The mode of inhibition, whether competitive or non-competitive, dictates how these values are interpreted and how the inhibitor interacts with the enzyme.
Non-Competitive Inhibition: The Case of Homoisoflavonoids
Non-competitive inhibitors bind to an allosteric site on the enzyme, a location distinct from the active site where the substrate binds. This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding. A key characteristic of non-competitive inhibition is that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.
A seminal study on homoisoflavonoids from the heartwood of Caesalpinia sappan identified several compounds with potent neuraminidase inhibitory activity.[1][2][3] The kinetic analysis performed in this study concluded that all screened neuraminidase inhibitors from this source were reversible and non-competitive.[1][2][3] Among the isolated compounds, Sappanone A demonstrated the most significant inhibitory action. Given that this compound is a structurally related homoisoflavonoid from the same plant, it is inferred to follow the same non-competitive inhibition mechanism.
Competitive Inhibition: Oseltamivir and Zanamivir
In contrast, the established antiviral drugs Oseltamivir (the active metabolite of Tamiflu) and Zanamivir (Relenza) are competitive inhibitors. They are structural analogues of sialic acid, the natural substrate of neuraminidase. These drugs bind directly to the active site of the enzyme, thereby competing with the substrate and preventing it from binding and being cleaved.
The following table summarizes the available quantitative data for Sappanone A as a representative non-competitive inhibitor and for the competitive inhibitors Oseltamivir and Zanamivir.
| Inhibitor | Chemical Class | Mechanism of Inhibition | Target Neuraminidase | IC50 | Ki |
| Sappanone A | Homoisoflavonoid | Non-competitive, Reversible | H1N1 | 0.7 µM | Not Reported |
| H3N2 | 1.1 µM | Not Reported | |||
| H9N2 | 1.0 µM | Not Reported | |||
| Oseltamivir Carboxylate | Carbocyclic Sialic Acid Analog | Competitive | Influenza A (H1N1) | ~0.96 nM - 2.5 nM | Not Reported |
| Influenza A (H3N2) | ~0.96 nM | Not Reported | |||
| Influenza B | ~60 nM | Not Reported | |||
| Zanamivir | Sialic Acid Analog | Competitive | Influenza A and B | ~1-3 nM | Not Reported |
Note: IC50 and Ki values can vary depending on the specific viral strain and experimental conditions.
Visualizing the Mechanisms of Inhibition
The following diagrams, generated using Graphviz, illustrate the fundamental differences between non-competitive and competitive inhibition of neuraminidase.
References
A Comparative Guide to the In Vivo Anti-Influenza Effects of 4'-Fluorouridine and Oseltamivir
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-influenza effects of the investigational drug 4'-Fluorouridine (4'-FlU) and the established antiviral medication oseltamivir. The information presented is based on available preclinical experimental data.
At a Glance: 4'-Fluorouridine vs. Oseltamivir
| Feature | 4'-Fluorouridine (4'-FlU) | Oseltamivir |
| Primary Mechanism of Action | Inhibition of viral RNA-dependent RNA polymerase (RdRP), leading to immediate chain termination of viral RNA synthesis.[1][2][3][4][5] | Inhibition of the viral neuraminidase enzyme, preventing the release of new virus particles from infected cells.[6][7][8][9][10] |
| Spectrum of Activity | Broad-spectrum activity against influenza A and B viruses, including highly pathogenic avian influenza (HPAI) strains.[1][2][3][4] | Effective against influenza A and B viruses.[6][7][9] Resistance has been observed in some strains.[2] |
| Route of Administration | Oral.[1][2][3][4] | Oral.[7][8][10] |
| In Vivo Models Studied | Mice, Ferrets.[1][2][3][4][5][11][12] | Mice, Ferrets.[13][14][15][16][17][18][19] |
In Vivo Efficacy: A Data-Driven Comparison
The following tables summarize the quantitative data from in vivo studies evaluating the efficacy of 4'-Fluorouridine and oseltamivir in animal models of influenza infection.
Table 1: Efficacy in Mouse Models of Influenza Infection
| Parameter | 4'-Fluorouridine (4'-FlU) | Oseltamivir | Virus Strain(s) |
| Dosage | 2 mg/kg/day or 10 mg/kg/day, oral.[1][11][12] | 10 mg/kg/day to 300 mg/kg/day, oral.[13][18][19] | Primarily H1N1 strains, including pandemic A/CA/07/2009.[1][4][19] |
| Survival Rate | Complete survival observed at 2 mg/kg and 10 mg/kg doses, even when treatment is initiated up to 60 hours post-infection.[1][3][4][20] | Dose-dependent protection. Partial protection (50-70%) at high doses (100-300 mg/kg/day) against oseltamivir-resistant strains.[13] Improved survival in other studies.[21] | A/CA/07/2009 (H1N1)pdm09, HPAI A/VN/12/2003 (H5N1), oseltamivir-resistant H1N1.[4][13] |
| Viral Load Reduction | Significantly reduced lung viral titers.[1][11][12] | Slight reduction in lung viral titers at 10 mg/kg/day.[18] In obese mice, standard doses did not improve viral clearance.[19] | H3N1, A/CA/07/2009 (H1N1).[18][19] |
| Anti-inflammatory Effects | Alleviated pneumonia.[3][4][5] | Reduced inflammatory cell infiltration and pro-inflammatory mediators in the lungs.[18][21] | H3N1, A/PR/8.[18][21] |
Table 2: Efficacy in Ferret Models of Influenza Infection
| Parameter | 4'-Fluorouridine (4'-FlU) | Oseltamivir | Virus Strain(s) |
| Dosage | 2 mg/kg, oral.[2][3][4][5] | 5 mg/kg/day to 25 mg/kg/day, oral.[17] | H1N1, H3N2, H5N1.[2][15][17] |
| Virus Shedding | Rapidly stopped virus shedding in nasal lavages.[3][4][5] | Effective in reducing viral shedding of wild-type influenza A viruses.[15] Higher doses required for H5N1.[17] | Pandemic H1N1, H3N2, H5N1.[3][15][17] |
| Transmission | Prevented transmission to untreated sentinel ferrets.[2][3][4][5] | Data on transmission prevention is less defined in the provided results. | Not specified in detail. |
| Clinical Signs | Alleviated clinical signs of infection.[2] | Reduced lethargy and inflammation in the upper respiratory tract.[17] | Pandemic H1N1, H5N1.[2][17] |
Experimental Protocols
The following are generalized experimental protocols based on the methodologies described in the cited studies for evaluating in vivo anti-influenza efficacy.
Mouse Model of Lethal Influenza Infection
-
Animal Model: BALB/c mice are commonly used.[18]
-
Virus Inoculation: Mice are intranasally inoculated with a lethal dose (e.g., 10x LD50) of an influenza virus strain such as A/CA/07/2009 (H1N1)pdm09.[1][4]
-
Drug Administration:
-
4'-FlU: Administered orally (e.g., by gavage) once daily at doses ranging from 2 to 10 mg/kg.[1][11][12] Treatment can be initiated at various time points post-infection (e.g., 24, 48, 60 hours) to evaluate the therapeutic window.[1][3][4]
-
Oseltamivir: Administered orally twice daily at doses ranging from 10 to 300 mg/kg/day.[13][18][19]
-
-
Monitoring and Endpoints:
-
Survival: Animals are monitored daily for a set period (e.g., 14 days) and survival rates are recorded.[1]
-
Body Weight: Body weight is measured daily as an indicator of morbidity.[22]
-
Viral Load: On specific days post-infection, subgroups of mice are euthanized, and lung tissues are harvested to determine viral titers by plaque assay or TCID50.[1][18]
-
Histopathology: Lung tissues may be collected for histopathological analysis to assess inflammation and tissue damage.
-
Ferret Model of Influenza Transmission
-
Animal Model: Ferrets are a suitable model as they exhibit human-like clinical symptoms and can transmit the virus.[15][16]
-
Virus Inoculation: Donor ferrets are intranasally inoculated with a specific dose of influenza virus.
-
Drug Administration:
-
Transmission Study:
-
At a set time post-infection (e.g., 2.5 days), untreated, naive sentinel ferrets are co-housed with the infected donor ferrets to assess direct contact transmission.[2]
-
-
Monitoring and Endpoints:
-
Virus Shedding: Nasal washes are collected daily from both donor and sentinel ferrets to quantify viral titers.[3][23]
-
Clinical Signs: Ferrets are monitored for clinical signs such as fever, lethargy, and sneezing.[16]
-
Seroconversion: Blood samples can be collected at the end of the study to check for seroconversion in sentinel animals.[15]
-
Visualizing the Process and Pathways
Experimental Workflow for In Vivo Antiviral Testing
References
- 1. Influenza A virus resistance to 4’-fluorouridine coincides with viral attenuation in vitro and in vivo | PLOS Pathogens [journals.plos.org]
- 2. Influenza A virus resistance to 4’-fluorouridine coincides with viral attenuation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4’-Fluorouridine mitigates lethal infection with pandemic human and highly pathogenic avian influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4'-Fluorouridine mitigates lethal infection with pandemic human and highly pathogenic avian influenza viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oseltamivir - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. droracle.ai [droracle.ai]
- 9. How Tamiflu works: Mechanism of action explained [medicalnewstoday.com]
- 10. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]
- 11. Influenza A virus resistance to 4'-fluorouridine coincides with viral attenuation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Influenza A virus resistance to 4'-fluorouridine coincides with viral attenuation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Treatment of Oseltamivir-Resistant Influenza A (H1N1) Virus Infections in Mice With Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Utilising animal models to evaluate oseltamivir efficacy against influenza A and B viruses with reduced in vitro susceptibility | PLOS Pathogens [journals.plos.org]
- 16. Frontiers | Using the Ferret as an Animal Model for Investigating Influenza Antiviral Effectiveness [frontiersin.org]
- 17. Efficacy of Oseltamivir Therapy in Ferrets Inoculated with Different Clades of H5N1 Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 19. journals.asm.org [journals.asm.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Assessing the fitness of a dual-antiviral drug resistant human influenza virus in the ferret model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 4-O-Methylepisappanol
4-O-Methylepisappanol is identified as a potent neuraminidase inhibitor, highlighting its biological activity.[1] As with any compound under investigation, particularly one with bioactive properties, caution is warranted. The following procedures are designed to minimize exposure and ensure safe handling from receipt to disposal.
I. Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is crucial. The following table summarizes the recommended PPE, categorized by the level of protection required for different laboratory operations. Given the lack of specific hazard data, a cautious approach is recommended.
| Protection Level | Equipment | When to Use |
| Standard LaboratoryAttire (Level D) | Safety glasses with side shieldsLab coatClosed-toe shoesNitrile gloves | For all general laboratory work where there is a low risk of splash or aerosol generation. |
| Enhanced Protection(Level C) | Chemical splash gogglesFace shield (in addition to goggles)Chemical-resistant apron or coverallsDouble-gloving (e.g., nitrile) | When handling stock solutions, performing dilutions, or during procedures with a potential for splashes or spills. |
| RespiratoryProtection | Fume hoodNIOSH-approved respirator (if engineering controls are insufficient) | All handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors. |
Glove Selection: Nitrile gloves are a suitable starting point for handling many chemicals.[2][3] However, for prolonged contact or when handling solutions, it is advisable to consult a glove compatibility chart for the specific solvent being used.
II. Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical to minimize risk. The following step-by-step guide outlines the process for safely handling this compound in a laboratory setting.
1. Preparation and Planning:
-
Review: Before beginning any work, review this guide and any available information on this compound and the solvents to be used.
-
Fume Hood: Ensure the chemical fume hood is certified and functioning correctly.
-
Spill Kit: Locate the nearest chemical spill kit and be familiar with its contents and use.
-
Emergency Equipment: Know the location of the nearest safety shower and eyewash station.
2. Handling the Compound:
-
Receiving: Upon receipt, inspect the container for any damage or leaks. Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
-
Weighing (Solid): All weighing of the solid compound must be conducted within a chemical fume hood to prevent the generation of airborne dust.
-
Preparing Solutions:
-
Don the appropriate enhanced PPE (Level C).
-
Work within a chemical fume hood.
-
Add the solvent to the weighed this compound slowly to avoid splashing.
-
If the dissolution is exothermic, allow the solution to cool before sealing the container.
-
3. During the Experiment:
-
Labeling: Clearly label all containers with the compound name, concentration, solvent, and date.
-
Containment: Use secondary containment (e.g., a tray) when transporting solutions to prevent spills.
-
Avoid Contact: Do not touch your face or personal items while wearing gloves. Change gloves immediately if they become contaminated.[2]
III. Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is essential for laboratory safety and environmental protection.
-
Waste Segregation: All waste contaminated with this compound, including gloves, pipette tips, and empty containers, should be disposed of in a designated hazardous waste container.
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a clearly labeled, sealed, and chemical-resistant waste container.
-
Do not mix incompatible waste streams.
-
-
Solid Waste:
-
Collect all contaminated solid waste in a designated, labeled solid waste container.
-
-
Disposal Procedures: Follow your institution's specific guidelines for hazardous waste disposal. Do not pour any solutions containing this compound down the drain.
IV. Experimental Workflow Diagram
The following diagram illustrates the key steps and decision points in the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
